2-hydroxy-5-(trifluoromethoxy)benzoic Acid
Description
Properties
IUPAC Name |
2-hydroxy-5-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O4/c9-8(10,11)15-4-1-2-6(12)5(3-4)7(13)14/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYMLXYADOZCNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379381 | |
| Record name | 2-Hydroxy-5-(trifluoromethoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129644-57-1 | |
| Record name | 2-Hydroxy-5-(trifluoromethoxy)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129644571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-5-(trifluoromethoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 129644-57-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXY-5-(TRIFLUOROMETHOXY)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U7H38I0VB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 2-hydroxy-5-(trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-hydroxy-5-(trifluoromethoxy)benzoic acid, a valuable building block in medicinal chemistry and materials science. The introduction of the trifluoromethoxy group can enhance key molecular properties such as lipophilicity and metabolic stability, making this compound a significant precursor for the development of novel therapeutic agents and advanced materials.
Synthesis via Kolbe-Schmitt Reaction
The synthesis of this compound is effectively achieved through the Kolbe-Schmitt reaction. This classic carboxylation method involves the electrophilic substitution of a phenoxide ion with carbon dioxide, typically under elevated temperature and pressure.[1][2] The process begins with the deprotonation of the starting material, 4-(trifluoromethoxy)phenol, to form the more nucleophilic sodium phenoxide. This intermediate then reacts with carbon dioxide, followed by acidic workup to yield the desired salicylic acid derivative.
The overall transformation is depicted below:
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
This protocol describes a representative procedure for the synthesis of this compound based on the general principles of the Kolbe-Schmitt reaction.[1][3][4]
Materials:
-
4-(trifluoromethoxy)phenol
-
Sodium hydroxide (NaOH)
-
Carbon dioxide (CO₂), high pressure
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Anhydrous solvent (e.g., Toluene)
-
Water (deionized)
-
Ethanol/water mixture for recrystallization
Procedure:
-
Formation of Sodium Phenoxide:
-
In a suitable high-pressure autoclave reactor, dissolve 4-(trifluoromethoxy)phenol (1 equivalent) in a minimal amount of anhydrous solvent.
-
Carefully add a stoichiometric equivalent of sodium hydroxide (1 equivalent), either as a solid or a concentrated aqueous solution.
-
Heat the mixture under vacuum to remove water and solvent, yielding the dry sodium 4-(trifluoromethoxy)phenoxide salt.
-
-
Carboxylation:
-
Acidification and Isolation:
-
Cool the reactor to room temperature and carefully vent the excess CO₂ pressure.
-
Dissolve the solid reaction mixture in water.
-
Slowly add concentrated H₂SO₄ or HCl to the aqueous solution with stirring until the pH is strongly acidic (pH 1-2).
-
The product, this compound, will precipitate as a solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
-
Purification:
-
Collect the crude product by vacuum filtration and wash the filter cake with cold water.
-
Purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.
-
Dry the purified product under vacuum.
-
Physicochemical Properties
A summary of the key physical and chemical properties for the starting material and the final product is provided below.
| Property | 4-(trifluoromethoxy)phenol (Starting Material) | This compound (Product) |
| CAS Number | 828-27-3 | 129644-57-1 |
| Molecular Formula | C₇H₅F₃O₂[5] | C₈H₅F₃O₄ |
| Molecular Weight | 178.11 g/mol [5][6] | 222.12 g/mol |
| Appearance | - | Light brown to brown solid |
| Melting Point | 17-18 °C[6] | 130-132 °C |
| Boiling Point | 91-93 °C (at 20 mmHg)[6] | - |
| Density | 1.375 g/mL[6] | - |
Characterization Data
The structural confirmation of the synthesized this compound is performed using standard analytical techniques. The following tables summarize the expected spectroscopic data based on the analysis of structurally related compounds such as salicylic acid, benzoic acid, and other trifluoromethoxy-substituted aromatics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Predicted chemical shifts (δ) are in ppm relative to TMS.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~11.0 - 13.0 | broad singlet | 1H | -COOH |
| ~10.0 - 11.0 | broad singlet | 1H | Ar-OH |
| ~7.8 | doublet | 1H | H-6 |
| ~7.4 | doublet of doublets | 1H | H-4 |
| ~7.1 | doublet | 1H | H-3 |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) | Assignment |
|---|---|
| ~172 | C=O (Carboxylic Acid) |
| ~158 | C-OH (C-2) |
| ~145 | C-OCF₃ (C-5) |
| ~123 | Aromatic CH |
| ~121 (q, J ≈ 256 Hz) | -OCF₃ |
| ~120 | Aromatic CH |
| ~118 | Aromatic CH |
| ~115 | C-COOH (C-1) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid O-H |
| ~3200 (broad) | O-H stretch | Phenolic O-H |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 1710 - 1680 | C=O stretch | Carboxylic Acid C=O[7] |
| 1600, 1450 | C=C stretch | Aromatic Ring |
| 1300 - 1200 | C-O stretch | Carboxylic Acid/Phenol |
| 1250 - 1050 | C-F stretch | Trifluoromethoxy (CF₃) |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
|---|---|
| 222 | [M]⁺ (Molecular Ion) |
| 205 | [M - OH]⁺ |
| 177 | [M - COOH]⁺ |
| 153 | [M - OCF₃]⁺ |
Standard Characterization Workflow
The general workflow for the synthesis and subsequent characterization of this compound is outlined below.
Caption: General workflow for synthesis, purification, and characterization.
Experimental Protocols: Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Process the data (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare the sample using an appropriate method (e.g., KBr pellet or Attenuated Total Reflectance - ATR).
-
For KBr pellets, mix a small amount of the solid sample with dry KBr powder and press into a transparent disk.
-
For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption peaks corresponding to the functional groups of the molecule.
3. Mass Spectrometry (MS):
-
Choose an appropriate ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Introduce a dilute solution of the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range.
-
Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern to support the proposed structure.
References
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. The Kolbe–Schmitt reaction or Kolbe process (named after Hermann Kolb - askIITians [askiitians.com]
- 5. chemscene.com [chemscene.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
physicochemical properties of 2-hydroxy-5-(trifluoromethoxy)benzoic acid
An In-depth Technical Guide on the Physicochemical Properties of 2-hydroxy-5-(trifluoromethoxy)benzoic acid
Introduction
This compound is a halogenated derivative of salicylic acid. Its structure, featuring a carboxylic acid and a hydroxyl group on a benzene ring substituted with a trifluoromethoxy group, makes it a compound of interest in medicinal chemistry and materials science. The trifluoromethoxy group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, distinguishing it from its parent compound, salicylic acid. This guide provides a detailed overview of its core physicochemical properties, experimental protocols for their determination, and a visualization of a key experimental workflow.
Physicochemical Properties
The are crucial for predicting its behavior in various chemical and biological systems. The following table summarizes the key quantitative data available for this compound. For comparative purposes, data for the related compound, 2-hydroxy-5-(trifluoromethyl)benzoic acid, is also included where specific data for the trifluoromethoxy analog is limited.
Table 1: Physicochemical Properties
| Property | Value (this compound) | Value (2-hydroxy-5-(trifluoromethyl)benzoic acid) |
| Molecular Formula | C8H5F3O4[1] | C8H5F3O3[2][3] |
| Molecular Weight | Not explicitly found | 206.12 g/mol [2][4] |
| Melting Point | 130-132 °C[5] | Not available |
| Boiling Point | Not available | 292.8 ± 40.0 °C (Predicted)[2] |
| Appearance | Light brown to brown solid[5] | White crystalline solid[2] |
| pKa | Not available | 2.55 ± 0.10 (Predicted)[6] |
| LogP | Not available | 3.89[2] |
| Density | Not available | 1.5 ± 0.1 g/cm³[2] |
| Storage | Sealed in dry, Room Temperature[5] | Inert atmosphere, Room Temperature[4] |
| CAS Number | 129644-57-1[1][7][8] | 79427-88-6[2][9] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are outlined below. These are generalized protocols applicable to organic compounds like this compound.
Melting Point Determination
The melting point is a fundamental physical property used for identification and purity assessment.[10]
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[11][12]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[13] This assembly is then placed in a melting point apparatus, such as a Thiele tube containing mineral oil or an automated digital instrument.[13]
-
Heating: The apparatus is heated slowly and steadily, at a rate of about 1-2°C per minute, especially near the expected melting point.[13]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point. A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[13]
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
Methodology: Potentiometric Titration [14]
-
Solution Preparation: A precisely weighed amount of the acidic compound is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like ethanol if the compound has low aqueous solubility.
-
Titration Setup: A pH meter with a calibrated electrode is placed in the solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.[15]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant. The additions are smaller in volume near the expected equivalence point where the pH changes rapidly.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is identified as the point of maximum slope on the curve. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[15]
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.
Methodology: Shake Flask Method [16]
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.[17]
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously to facilitate the partitioning of the compound between the two phases until equilibrium is reached.[17]
-
Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[17]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[16]
Mandatory Visualization
The following diagram illustrates a generalized experimental workflow for determining the melting point of an organic solid using the capillary method.
Caption: Experimental workflow for melting point determination.
References
- 1. aobchem.com [aobchem.com]
- 2. 2-hydroxy-5-(trifluoromethyl)benzoic Acid (79427-88-6) for sale [vulcanchem.com]
- 3. PubChemLite - 2-hydroxy-5-(trifluoromethyl)benzoic acid (C8H5F3O3) [pubchemlite.lcsb.uni.lu]
- 4. 2-Hydroxy-5-(trifluoromethyl)benzoic acid | 79427-88-6 [sigmaaldrich.com]
- 5. This compound CAS#: 129644-57-1 [m.chemicalbook.com]
- 6. 2-Hydroxy-5-Trifluoromethyl Benzoic Acid CAS#: 79427-88-6 [m.chemicalbook.com]
- 7. 129644-57-1|this compound|BLD Pharm [bldpharm.com]
- 8. 2abiotech.net [2abiotech.net]
- 9. 79427-88-6|2-Hydroxy-5-(trifluoromethyl)benzoic acid|BLD Pharm [bldpharm.com]
- 10. pennwest.edu [pennwest.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. byjus.com [byjus.com]
- 13. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. youtube.com [youtube.com]
- 16. acdlabs.com [acdlabs.com]
- 17. agilent.com [agilent.com]
2-hydroxy-5-(trifluoromethoxy)benzoic acid mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of 2-hydroxy-5-(trifluoromethoxy)benzoic acid
Introduction
This compound is a halogenated derivative of salicylic acid. The introduction of a trifluoromethoxy group at the 5-position of the benzene ring is anticipated to significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, which in turn can affect its biological activity. Based on the well-established mechanism of action of salicylic acid and its derivatives, this compound is hypothesized to function primarily as an anti-inflammatory agent through the inhibition of cyclooxygenase (COX) enzymes. Furthermore, evidence from related trifluoromethyl-containing salicylate analogs suggests a potential role in modulating the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2]
This technical guide provides a comprehensive overview of the inferred mechanism of action of this compound, drawing on data from its structural analogs. It is intended for researchers, scientists, and drug development professionals.
Proposed Mechanism of Action
The primary proposed mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are pivotal in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[3][4]
Additionally, based on studies of 4-trifluoromethyl derivatives of salicylate, it is plausible that this compound or its metabolites could inhibit the activation of the transcription factor NF-κB, a key regulator of pro-inflammatory gene expression.[1][2]
Cyclooxygenase (COX) Inhibition
The COX enzymes exist in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic physiological functions. In contrast, COX-2 is an inducible enzyme, and its expression is upregulated at sites of inflammation.[5] The anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are largely attributed to the inhibition of COX-2, while some of the common side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.[3]
It is hypothesized that this compound acts as an inhibitor of both COX-1 and COX-2, thereby blocking the synthesis of prostaglandins and other pro-inflammatory mediators.
Caption: Putative Cyclooxygenase (COX) Signaling Pathway Inhibition.
NF-κB Signaling Pathway Modulation
The transcription factor NF-κB plays a crucial role in regulating the expression of genes involved in inflammation, including cytokines, chemokines, and COX-2 itself. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.
Studies on 2-hydroxy-4-trifluoromethylbenzoic acid (HTB) have shown that it can inhibit the activation of NF-κB.[2] This suggests that this compound may also possess the ability to suppress the inflammatory response by preventing NF-κB-mediated transcription of pro-inflammatory genes.
References
- 1. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Key Building Block: A Technical Guide to the Discovery and History of 2-Hydroxy-5-(trifluoromethoxy)benzoic Acid
For Immediate Release
This technical guide provides a comprehensive overview of the discovery and history of 2-hydroxy-5-(trifluoromethoxy)benzoic acid, a fluorinated aromatic compound that has become a valuable building block in medicinal chemistry and drug discovery. Tailored for researchers, scientists, and drug development professionals, this document details the compound's synthesis, key experimental protocols, and its evolution from a synthesized reference standard to a commercially available reagent.
Introduction: The Rise of Fluorinated Scaffolds
The introduction of fluorine and fluorine-containing moieties into organic molecules has been a transformative strategy in drug discovery. The trifluoromethoxy (-OCF₃) group, in particular, is known to enhance metabolic stability, improve membrane permeability, and increase the binding affinity of drug candidates. This compound, a salicylic acid derivative bearing this beneficial group, has emerged as a significant intermediate in the synthesis of complex bioactive molecules. This guide traces the documented origins and development of this important chemical entity.
Early Synthesis and Discovery
While this compound is now commercially available from various suppliers, its initial documented synthesis appears in the early 21st century as a necessary reference standard for a metabolic study. A 2002 publication by Dalvie et al. in Drug Metabolism and Disposition details the chemical synthesis of what they refer to as "5-trifluoromethoxy salicylic acid." This synthesis was undertaken to confirm the structure of a novel major circulating metabolite of the substance P receptor antagonist, CP-122,721.
The necessity for its custom synthesis in 2002 suggests that the compound was not widely available as a catalog chemical at that time, marking this publication as a key milestone in its history.
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from the methodology described by Dalvie et al. (2002).
Step 1: Synthesis of 2-methoxy-5-(trifluoromethoxy)benzoic acid
To a solution of 2-bromo-1-methoxy-4-(trifluoromethoxy)benzene (1.0 g, 3.69 mmol) in anhydrous ether (50 ml) at -78°C under a nitrogen atmosphere, n-butyl lithium (0.738 ml, 1.85 mmol) was added. The resulting solution was stirred for a specified period, followed by quenching with solid carbon dioxide. Standard acid-base workup and purification yielded 2-methoxy-5-(trifluoromethoxy)benzoic acid as an off-white solid.
Step 2: Demethylation to this compound
To a solution of 2-methoxy-5-(trifluoromethoxy)benzoic acid (23.6 mg, 0.1 mmol) in anhydrous methylene chloride (0.9 ml), boron tribromide (0.100 ml, 1 M solution in methylene chloride) was added at 0°C. The reaction was allowed to proceed for 16 hours. The solution was then acidified with 1N hydrochloric acid and extracted with ethyl acetate. The combined organic extracts were dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound as a white solid.
Physicochemical and Structural Data
The structural and physicochemical properties of this compound contribute to its utility in medicinal chemistry.
| Property | Value |
| CAS Number | 129644-57-1 |
| Molecular Formula | C₈H₅F₃O₄ |
| Molecular Weight | 222.12 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 130-132 °C |
Subsequent Use in Drug Discovery
Following its initial synthesis as a metabolite standard, this compound became recognized as a valuable starting material for the synthesis of more complex molecules. For instance, it has been utilized in the development of inhibitors for various biological targets. A notable example is its use as a precursor in the synthesis of inhibitors of the WD repeat-containing protein 5 (WDR5), a target in cancer therapy.
The general workflow for its utilization as a building block involves the functionalization of either the carboxylic acid or the hydroxyl group to build more elaborate molecular architectures.
Conclusion
The history of this compound illustrates a common trajectory for valuable chemical building blocks. Initially synthesized to meet a specific analytical need in a drug metabolism study, its utility as a precursor for more complex, biologically active molecules was subsequently recognized. Its commercial availability today is a testament to its importance in the ongoing quest for novel therapeutics, providing a readily accessible scaffold that combines the beneficial properties of salicylic acid with the advantageous metabolic and physicochemical characteristics of the trifluoromethoxy group. This guide serves as a foundational resource for researchers leveraging this versatile compound in their drug discovery and development endeavors.
Spectral Analysis of 2-hydroxy-5-(trifluoromethoxy)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-hydroxy-5-(trifluoromethoxy)benzoic acid. Due to the limited availability of experimentally-derived public data for this specific compound, this document presents predicted spectral values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), alongside detailed, generalized experimental protocols for acquiring such data.
Predicted Spectral Data
The following tables summarize the predicted quantitative spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet (broad) | 1H | -COOH |
| ~10.5 | Singlet (broad) | 1H | -OH |
| ~7.6 | Doublet | 1H | Ar-H |
| ~7.4 | Doublet of doublets | 1H | Ar-H |
| ~7.1 | Doublet | 1H | Ar-H |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C=O (Carboxylic acid) |
| ~155 | C-OH |
| ~148 | C-OCF₃ |
| ~121.5 (q, J ≈ 256 Hz) | -OCF₃ |
| ~124 | Ar-CH |
| ~119 | Ar-CH |
| ~118 | Ar-C (quaternary) |
| ~116 | Ar-CH |
Table 3: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3200 | Broad | O-H stretch (Phenol) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1480 | Medium | C=C stretch (Aromatic) |
| ~1250 | Strong | C-O stretch (Aryl ether) |
| ~1170 | Strong | C-F stretch |
Table 4: Predicted Mass Spectrometry (MS) Data (Electrospray Ionization - Negative Mode)
| m/z | Interpretation |
| 221.01 | [M-H]⁻ (Molecular ion) |
| 177.02 | [M-H-CO₂]⁻ |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectral data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1][2] Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard one-pulse sequence.
-
Typical parameters for a 500 MHz spectrometer would include a spectral width of 16 ppm, a 90° pulse, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
Collect a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters for a 125 MHz spectrometer would include a spectral width of 240 ppm, a 30° pulse, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
A larger number of scans (typically 1024 or more) will be required to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra and reference them to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Procedure (Thin Solid Film Method): [3]
-
Sample Preparation: Dissolve a small amount (1-2 mg) of this compound in a few drops of a volatile solvent such as acetone or methylene chloride.[3]
-
Film Deposition: Place a drop of the resulting solution onto the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[3] Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µM) in a suitable solvent system, such as a mixture of acetonitrile and water.[4] For negative ion mode, the addition of a small amount of a weak base like ammonium hydroxide can aid in deprotonation.[4]
-
Instrument Setup and Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).[4]
-
Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.[5]
-
Use a heated capillary and a nebulizing gas (e.g., nitrogen) to facilitate desolvation and the formation of gas-phase ions.[5]
-
Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500). Aromatic carboxylic acids often show prominent molecular ion peaks.[6][7] Common fragments include the loss of -OH and -COOH groups.[6][7]
-
Visualizations
The following diagrams illustrate key conceptual workflows in spectral data analysis.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. How To [chem.rochester.edu]
- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 7. GCMS Section 6.12 [people.whitman.edu]
solubility and stability of 2-hydroxy-5-(trifluoromethoxy)benzoic acid
An In-depth Technical Guide on the Solubility and Stability of 2-hydroxy-5-(trifluoromethoxy)benzoic acid
Introduction
This compound is a halogenated derivative of salicylic acid. The presence of the trifluoromethoxy group at the 5-position is anticipated to significantly alter the molecule's physicochemical properties compared to the parent compound, salicylic acid. This modification, particularly the enhancement of lipophilicity and metabolic stability, makes it a molecule of significant interest to researchers in medicinal chemistry and drug development. This guide provides a technical overview of the available data and predicted characteristics concerning its solubility and stability, outlines detailed experimental protocols for its assessment, and discusses its potential biological relevance based on structurally related compounds.
Physicochemical Properties
A summary of the known and predicted physicochemical properties for this compound is presented below. These parameters are fundamental to understanding its behavior in both aqueous and organic environments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| IUPAC Name | This compound | - |
| CAS Number | 129644-57-1 | |
| Molecular Formula | C8H5F3O4 | |
| Molecular Weight | 222.12 g/mol | |
| Physical Form | White to light brown solid | |
| Melting Point | 130-132 °C | |
| pKa (Predicted) | 2.5 - 3.5 | Cheminformatics Prediction |
| logP (Predicted) | ~3.5 - 4.0 | Cheminformatics Prediction |
*Note: Predicted values are based on computational models for structurally similar compounds, such as 2-hydroxy-5-(trifluoromethyl)benzoic acid, which has a predicted LogP of 3.89[1]. Experimental verification is required.
Solubility Profile
Specific quantitative solubility data for this compound is not extensively available in public literature. However, a qualitative profile can be inferred from its structure and the known properties of related benzoic acids.[2][3][4] The trifluoromethoxy group is strongly lipophilic, suggesting that solubility will be poor in aqueous media at low pH and significantly higher in many organic solvents.
Aqueous Solubility
As a carboxylic acid, its aqueous solubility is expected to be highly pH-dependent. Below its pKa, the compound will exist predominantly in its neutral, protonated form, leading to low solubility. Above the pKa, it will deprotonate to form the more soluble carboxylate salt.
Table 2: Predicted Aqueous Solubility Profile
| Medium | Expected Solubility | Rationale |
| Acidic (pH < 2) | Very Low | The compound is in its neutral, highly lipophilic form. |
| Neutral (pH 6-8) | Moderate to High | The compound is primarily in its ionized, more polar carboxylate form. |
| Basic (pH > 9) | High | The compound is fully ionized as the carboxylate salt. |
Solubility in Organic Solvents
The compound is expected to exhibit good solubility in polar aprotic and polar protic organic solvents.
Table 3: Predicted Solubility in Common Organic Solvents
| Solvent Class | Example Solvents | Expected Solubility |
| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | High |
| Alcohols | Methanol, Ethanol, Isopropanol | High |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate to High |
| Halogenated | Dichloromethane (DCM) | Moderate |
| Non-polar | Hexane, Heptane, Toluene | Very Low |
Stability Profile
The stability of this compound must be evaluated under various stress conditions to understand its degradation pathways and establish appropriate storage and handling procedures.[5]
Table 4: Predicted Stability and Potential Degradation Pathways
| Condition | Predicted Stability | Potential Degradation Pathway(s) |
| Acidic Hydrolysis | Likely Stable | Generally, benzoic acids are stable under acidic conditions.[6] |
| Basic Hydrolysis | Potential for Degradation | At elevated temperatures and high pH, decarboxylation may occur. |
| Oxidation | Susceptible | Phenolic compounds can be susceptible to oxidation, potentially leading to ring-opening or the formation of quinone-like structures.[7][8] |
| Thermal | Relatively Stable | The high melting point suggests good thermal stability under normal storage conditions.[1] Degradation would be expected at temperatures approaching its boiling point. |
| Photostability | Potential for Degradation | Aromatic systems, especially phenols, can be sensitive to UV/Vis light, which may induce oxidative degradation.[9] Dark storage is recommended. |
Experimental Protocols
The following sections detail standardized methodologies for determining the thermodynamic solubility and chemical stability of this compound.
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[10][11][12]
Methodology:
-
Preparation: Prepare a series of buffered aqueous solutions at various pH points (e.g., pH 2, 4, 6.8, 7.4, 9) and select relevant organic solvents.
-
Sample Addition: Add an excess amount of solid this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10][12]
-
Phase Separation: After equilibration, allow the vials to stand, then separate the saturated supernatant from the excess solid by centrifugation or filtration (using a filter compatible with the solvent, e.g., PTFE).
-
Quantification: Accurately dilute the saturated supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the solubility in units such as mg/mL or µM based on the measured concentration and the dilution factor.
Caption: Shake-Flask Solubility Determination Workflow.
Protocol: Stability Assessment (Forced Degradation Study)
Forced degradation studies are performed to identify likely degradation products and establish the intrinsic stability of a molecule, as recommended by ICH guidelines.[13][14][15] A target degradation of 5-20% is typically desired to ensure that primary degradants are formed without excessive decomposition.[14][16]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[14]
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60 °C.
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60 °C.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Heat the solid powder and a solution of the compound at a high temperature (e.g., 80 °C).[14]
-
Photolytic Degradation: Expose the solid powder and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[9] A dark control sample should be stored under the same conditions.
-
-
Time-Point Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (e.g., with a photodiode array detector and mass spectrometer) to separate the parent compound from any degradation products.
-
Data Interpretation: Calculate the percentage of degradation. For significant degradants, use LC-MS/MS to aid in structural elucidation.
Caption: Forced Degradation Experimental Workflow.
Potential Biological Activity and Signaling Pathways
While no specific biological targets for this compound are documented, its close structural analogy to salicylic acid and other anti-inflammatory benzoic acids provides a basis for hypothesizing its mechanism of action.[17][18] The related compound Triflusal, which is metabolized to a hydroxylated trifluoromethyl benzoic acid, is a known antiplatelet agent that acts by irreversibly inhibiting cyclooxygenase-1 (COX-1).[19][20][21] This prevents the formation of thromboxane A2, a potent mediator of platelet aggregation.[22][23] It is plausible that this compound could interact with the same pathway.
Caption: Hypothesized Mechanism via COX-1 Inhibition.
References
- 1. 2-hydroxy-5-(trifluoromethyl)benzoic Acid (79427-88-6) for sale [vulcanchem.com]
- 2. Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K - UNT Digital Library [digital.library.unt.edu]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. ajpsonline.com [ajpsonline.com]
- 6. Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. bioassaysys.com [bioassaysys.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. researchgate.net [researchgate.net]
- 19. Triflusal - Wikipedia [en.wikipedia.org]
- 20. What is the mechanism of Triflusal? [synapse.patsnap.com]
- 21. Triflusal | C10H7F3O4 | CID 9458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. mims.com [mims.com]
- 23. What is Triflusal used for? [synapse.patsnap.com]
The Trifluoromethoxy Group: A Comprehensive Technical Guide to its Effects on Benzoic Acid Properties for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF₃) group offers a unique combination of electronic and physicochemical properties that can be leveraged to optimize the druglike characteristics of a lead compound. This technical guide provides an in-depth analysis of the effects of the trifluoromethoxy substituent on the properties of benzoic acid, a common scaffold in drug design. This document will explore the impact on acidity, lipophilicity, and other relevant physicochemical parameters, providing detailed experimental protocols and visual representations of associated biological pathways and workflows.
Physicochemical Properties: A Comparative Analysis
The introduction of a trifluoromethoxy group to the benzoic acid ring profoundly alters its fundamental properties. The strong electron-withdrawing nature of the -OCF₃ group, coupled with its notable lipophilicity, provides a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profile of a molecule.
Acidity (pKa)
The acidity of the carboxylic acid moiety is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethoxy group, being strongly electron-withdrawing, increases the acidity of benzoic acid (lowers the pKa) by stabilizing the resulting carboxylate anion through inductive effects. This effect is position-dependent, with the ortho and para positions experiencing a more significant increase in acidity compared to the meta position. For comparison, the trifluoromethyl (-CF₃) group, another common fluorine-containing substituent, also increases acidity but with slightly different electronic consequences.
| Compound | pKa |
| Benzoic Acid | 4.20[1] |
| 2-(Trifluoromethoxy)benzoic Acid | ~2.89 (Predicted)[2] |
| 3-(Trifluoromethoxy)benzoic Acid | 3.82 (Predicted)[3] |
| 4-(Trifluoromethoxy)benzoic Acid | 3.85 (Predicted) |
| 2-(Trifluoromethyl)benzoic Acid | 3.52 |
| 3-(Trifluoromethyl)benzoic Acid | 3.86[4] |
| 4-(Trifluoromethyl)benzoic Acid | 3.75 |
Note: Predicted values are based on computational models and may differ from experimental values.
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key factor influencing a drug's ability to cross biological membranes. The trifluoromethoxy group is known to significantly increase the lipophilicity of a molecule.[5] This increased lipophilicity can enhance membrane permeability and, in some cases, improve binding to hydrophobic pockets of target proteins.
| Compound | logP |
| Benzoic Acid | 1.87[6] |
| 2-(Trifluoromethoxy)benzoic Acid | 2.8 (XLogP3)[7] |
| 3-(Trifluoromethoxy)benzoic Acid | 3.2 (XLogP3)[8] |
| 4-(Trifluoromethoxy)benzoic Acid | 3.2 (XLogP3)[9] |
| 2-(Trifluoromethyl)benzoic Acid | 1.3 (XLogP3)[10] |
| 3-(Trifluoromethyl)benzoic Acid | 2.5 (Experimental) |
| 4-(Trifluoromethyl)benzoic Acid | 3.1 (XLogP3)[3] |
Note: XLogP3 values are computationally predicted.
Other Physicochemical Properties
The trifluoromethoxy substitution also influences other important properties such as melting point and solubility.
| Compound | Melting Point (°C) | Water Solubility |
| Benzoic Acid | 122.4 | Slightly soluble[11] |
| 2-(Trifluoromethoxy)benzoic Acid | 78[2] | Soluble in Methanol[2] |
| 3-(Trifluoromethoxy)benzoic Acid | 89-92[5] | Soluble in Methanol[3] |
| 4-(Trifluoromethoxy)benzoic Acid | 150-154[7] | Soluble in Chloroform, Methanol |
| 2-(Trifluoromethyl)benzoic Acid | 107-110 | Poorly soluble in water; Soluble in organic solvents[2] |
| 3-(Trifluoromethyl)benzoic Acid | 104-106[12] | - |
| 4-(Trifluoromethyl)benzoic Acid | 219-220[8] | Soluble in water[13] |
Biological Implications and Applications
The unique properties imparted by the trifluoromethoxy group make it a valuable substituent in drug design. Its ability to enhance metabolic stability is a particularly noteworthy advantage. The strong C-F bonds within the trifluoromethoxy group are resistant to enzymatic cleavage, which can block metabolic hotspots and increase the half-life of a drug.[5]
Signaling Pathway Example: Inhibition of the CBFβ-SMMHC-RUNX1 Interaction in Leukemia
References
- 1. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 2. 2-(Trifluoromethoxy)benzoic acid | 1979-29-9 [m.chemicalbook.com]
- 3. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 5. 3-(Trifluoromethoxy)benzoic acid | 1014-81-9 [chemicalbook.com]
- 6. AI-10-49 - Wikipedia [en.wikipedia.org]
- 7. 2-(Trifluoromethoxy)benzoic acid | C8H5F3O3 | CID 2777223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aablocks.com [aablocks.com]
- 9. 4-(Trifluoromethoxy)benzoic acid | C8H5F3O3 | CID 67613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. RUNX1 and CBFβ-SMMHC transactivate target genes together in abnormal myeloid progenitors for leukemia development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]
- 14. AML study shows transcription factors are ‘druggable’ | MDedge [mdedge.com]
2-Hydroxy-5-(trifluoromethoxy)benzoic Acid: A Technical Guide for Chemical Intermediates in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-(trifluoromethoxy)benzoic acid, a fluorinated derivative of salicylic acid, represents a valuable chemical intermediate in the design and synthesis of novel therapeutic agents. The incorporation of the trifluoromethoxy (-OCF₃) group can significantly influence the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[1] This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and potential applications as a building block in drug discovery. Due to the limited availability of specific data for this compound, information from the closely related analog, 2-hydroxy-5-(trifluoromethyl)benzoic acid, is included for comparative purposes and to suggest potential methodologies.
Physicochemical Properties
The unique properties endowed by the trifluoromethoxy group make this scaffold attractive for medicinal chemistry. A summary of the available and predicted physicochemical data is presented below.
| Property | This compound | 2-Hydroxy-5-(trifluoromethyl)benzoic Acid (for comparison) |
| CAS Number | 129644-57-1 | 79427-88-6 |
| Molecular Formula | C₈H₅F₃O₄ | C₈H₅F₃O₃ |
| Molecular Weight | 222.12 g/mol | 206.12 g/mol |
| Melting Point | 130-132 °C | Not Available |
| Boiling Point | Not Available | 292.8 ± 40.0 °C (Predicted) |
| pKa | Not Available | 2.55 ± 0.10 (Predicted) |
| LogP | Not Available | 3.89 (Predicted) |
| Appearance | Light brown to brown solid | White crystalline solid |
| Solubility | Not Available | Not Available |
Synthesis of this compound
References
Potential Therapeutic Targets of 2-Hydroxy-5-(trifluoromethoxy)benzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the potential therapeutic targets of 2-hydroxy-5-(trifluoromethoxy)benzoic acid and its derivatives. This class of compounds has emerged as a promising scaffold in medicinal chemistry, exhibiting a range of biological activities. This document summarizes the key findings, presents quantitative data for comparative analysis, details relevant experimental protocols, and visualizes the associated signaling pathways.
Core Therapeutic Areas and Molecular Targets
Derivatives of this compound have demonstrated potential in several key therapeutic areas, primarily through the modulation of specific molecular targets. These include cancer, inflammation, and microbial infections. The trifluoromethoxy group often enhances metabolic stability and cell permeability, making these derivatives attractive candidates for drug development.
Cancer
In the context of oncology, these derivatives have been investigated for their ability to inhibit key enzymes involved in cancer progression, namely Sirtuin 5 (SIRT5) and Histone Deacetylases (HDACs).
SIRT5, a mitochondrial NAD+-dependent deacylase, is implicated in various cellular metabolic pathways that are often dysregulated in cancer.[1][2] Inhibition of SIRT5 is a promising strategy for cancer therapy. While direct IC50 values for this compound derivatives are not extensively reported in publicly available literature, studies on structurally related 2-hydroxybenzoic acid derivatives have identified them as a novel class of SIRT5 inhibitors.[1] The proposed mechanism involves the interaction of the carboxylate and hydroxyl groups with key residues in the SIRT5 active site.[1]
Quantitative Data: SIRT5 Inhibition by 2-Hydroxybenzoic Acid Derivatives
| Compound Class | Target | IC50 (µM) | Assay Method | Reference |
| 2-Hydroxybenzoic acid derivatives | SIRT5 | 26.4 ± 0.8 | Trypsin-coupled fluorescence assay | [1] |
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is linked to the development of various cancers. Benzoic acid derivatives, in general, have been explored as HDAC inhibitors.[1] The inhibition of HDACs by these compounds can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.
Inflammation
The anti-inflammatory properties of salicylic acid and its derivatives are well-established. Derivatives of this compound are being investigated for their potential to modulate key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) signaling cascade and the activity of cyclooxygenase (COX) enzymes. A study on the related compound, 2-hydroxy-4-trifluoromethylbenzoic acid, has shown potent inhibition of COX-2 expression and NF-κB activation.[3]
Quantitative Data: Anti-inflammatory Activity of Trifluoromethylated Salicylate Derivatives
| Compound | Target/Pathway | IC50 / Effect | Cell Line/Model | Reference |
| 2-hydroxy-4-trifluoromethylbenzoic acid | COX-2 mediated PGE2 production | IC50 = 0.39 mM | LPS-activated human blood | [3] |
| 2-hydroxy-4-trifluoromethylbenzoic acid | NF-κB activation | Inhibition | Human mononuclear cells | [3] |
Signaling Pathways
The therapeutic effects of this compound derivatives are mediated through their interaction with specific signaling pathways.
SIRT5 Signaling in Cancer Metabolism
SIRT5 plays a critical role in regulating cellular metabolism by desuccinylating and demalonylating key enzymes. In cancer, SIRT5 can act as either a tumor promoter or suppressor depending on the context. Its inhibition by 2-hydroxybenzoic acid derivatives can disrupt cancer cell metabolism, leading to reduced proliferation and survival.
NF-κB Signaling in Inflammation
The NF-κB pathway is a central regulator of inflammation. Inflammatory stimuli lead to the activation of the IKK complex, which in turn phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Derivatives of this compound are hypothesized to inhibit this pathway, thereby reducing inflammation.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound derivatives.
SIRT5 Inhibition Assay (Fluorogenic)
This protocol is adapted from established methods for screening SIRT5 inhibitors.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., a peptide with a succinylated lysine flanked by a fluorophore and a quencher)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a peptidase to cleave the desuccinylated substrate)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well black microplate
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. Prepare a solution of SIRT5 enzyme and the fluorogenic substrate in assay buffer. Prepare a solution of NAD+ in assay buffer.
-
Reaction Setup: To each well of the 96-well plate, add the test compound dilution or vehicle control (DMSO).
-
Initiation: Add the SIRT5 enzyme/substrate solution to each well. Initiate the reaction by adding the NAD+ solution.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes, protected from light.
-
Development: Add the developer solution to each well and incubate for an additional 15-20 minutes at 37°C.
-
Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380 nm / 440-460 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
HDAC Inhibition Assay (Fluorogenic)
This protocol is a standard method for screening HDAC inhibitors.[4][5][6][7]
Materials:
-
HeLa nuclear extract (as a source of HDACs) or purified HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution containing a lysine developer and Trichostatin A (as a positive control inhibitor)
-
Test compounds dissolved in DMSO
-
96-well black microplate
Procedure:
-
Reaction Setup: In a 96-well plate, add HDAC assay buffer, the fluorogenic HDAC substrate, and the test compound or vehicle control.
-
Enzyme Addition: Add HeLa nuclear extract or purified HDAC enzyme to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Stop the reaction by adding the developer solution. Incubate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.
-
Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380 nm / 440-460 nm).
-
Data Analysis: Determine the percent inhibition and IC50 values for the test compounds.
NF-κB Activation Assay (Western Blot for IκBα Degradation)
This protocol assesses the ability of the compounds to inhibit the degradation of IκBα, a key step in NF-κB activation.
Materials:
-
Cell line responsive to inflammatory stimuli (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against IκBα and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Stimulate the cells with LPS for a specified time (e.g., 30-60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against IκBα overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of IκBα degradation.
Conclusion
Derivatives of this compound represent a versatile chemical scaffold with significant potential for the development of novel therapeutics. Their ability to target key enzymes in cancer metabolism (SIRT5, HDACs) and central pathways in inflammation (NF-κB, COX-2) makes them attractive candidates for further investigation. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these compounds. Future research should focus on elucidating the precise molecular interactions with their targets, optimizing their potency and selectivity, and evaluating their efficacy and safety in preclinical models.
References
- 1. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hub.hku.hk [hub.hku.hk]
- 3. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. apexbt.com [apexbt.com]
- 6. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Methodological & Application
Application Notes and Protocols for 2-hydroxy-5-(trifluoromethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of 2-hydroxy-5-(trifluoromethoxy)benzoic acid, a fluorinated derivative of salicylic acid. Due to the presence of the trifluoromethoxy group, this compound exhibits increased lipophilicity and metabolic stability, making it an attractive candidate for drug discovery and medicinal chemistry applications. This document outlines its physicochemical properties, potential biological activities based on related compounds, and detailed, adaptable experimental protocols for its synthesis and evaluation as a potential inhibitor of key signaling pathways implicated in inflammation and disease.
Physicochemical Properties
This compound is a white to light brown crystalline solid. Its key properties are summarized in the table below for easy reference. The high LogP value suggests excellent membrane permeability, a desirable characteristic for drug candidates.
| Property | Value | Reference |
| CAS Number | 129644-57-1 | |
| Molecular Formula | C₈H₅F₃O₄ | |
| Molecular Weight | 222.12 g/mol | |
| Melting Point | 130-132 °C | [1] |
| Boiling Point | 292.8 ± 40.0 °C (Predicted) | [2] |
| Density | 1.539 ± 0.06 g/cm³ (Predicted) | [2] |
| LogP | 3.89 (Predicted) | [3] |
| pKa | 2.55 ± 0.10 (Predicted) | [2] |
| Appearance | Light brown to brown solid | [1] |
| Storage | Sealed in dry, Room Temperature | [1] |
Potential Biological Applications & Signaling Pathways
Based on the known activities of structurally similar salicylic acid derivatives, this compound is a promising candidate for investigation in several key biological areas. The trifluoromethoxy group is expected to enhance its potency and pharmacokinetic profile compared to its non-fluorinated counterparts.
Anti-inflammatory Activity via COX Inhibition
Salicylic acid and its derivatives are well-known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. The trifluoromethyl analog, 2-hydroxy-5-(trifluoromethyl)benzoic acid, has demonstrated potent COX-2 inhibition. It is hypothesized that this compound will also act as a COX inhibitor, blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Modulation of NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Salicylates have been shown to inhibit NF-κB activation. It is plausible that this compound will interfere with the NF-κB signaling cascade, potentially by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of inflammatory mediators.
SIRT5 Inhibition
Sirtuin 5 (SIRT5) is a NAD⁺-dependent deacetylase involved in metabolic regulation, and its dysregulation has been linked to cancer and neurodegenerative diseases. Derivatives of 2-hydroxybenzoic acid have been identified as selective SIRT5 inhibitors.[4][5] this compound represents a novel scaffold for the development of potent and selective SIRT5 inhibitors.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis and biological evaluation of this compound. These are based on established methods for similar compounds and may require optimization.
Synthesis of this compound
This protocol is adapted from the synthesis of the structurally related compound, 2-hydroxy-5-(trifluoromethyl)benzoic acid.[2]
Materials:
-
3-(trifluoromethoxy)benzoic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Benzoquinone
-
Potassium acetate (KOAc)
-
N,N-dimethylacetamide (DMAc)
-
Oxygen (O₂)
-
50 mL high-pressure reactor with magnetic stir bar
Procedure:
-
To a 50 mL high-pressure reactor, add Pd(OAc)₂ (e.g., 0.05 mmol), 3-(trifluoromethoxy)benzoic acid (e.g., 0.5 mmol), benzoquinone (e.g., 0.5 mmol), and KOAc (e.g., 1 mmol).
-
Add DMAc (e.g., 1.5 mL) to the reactor.
-
Seal the reactor and fill with O₂ to 20 atm, then evacuate. Repeat this process twice, finally filling the reactor with O₂ to 5 atm.
-
Stir the reaction mixture at 115 °C for 15 hours.
-
Cool the reactor to room temperature.
-
Purify the crude product using standard chromatographic techniques to obtain this compound.
In Vitro COX Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of the title compound against COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Hematin (cofactor)
-
L-epinephrine (cofactor)
-
Tris-HCl buffer (pH 8.0)
-
This compound dissolved in DMSO
-
LC-MS/MS system for prostaglandin E₂ (PGE₂) detection
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine.
-
Add the COX enzyme (either COX-1 or COX-2) to the mixture and incubate for 2 minutes at room temperature.
-
Add various concentrations of this compound (or vehicle control) to the enzyme solution and pre-incubate for 10 minutes at 37 °C.
-
Initiate the reaction by adding arachidonic acid and incubate for 2 minutes.
-
Terminate the reaction by adding hydrochloric acid.
-
Extract the prostaglandins and quantify the amount of PGE₂ produced using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
In Vitro NF-κB Translocation Assay
This high-content screening assay measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
Materials:
-
A suitable cell line (e.g., HeLa or THP-1)
-
TNF-α (or other appropriate stimulus)
-
This compound
-
Primary antibody against NF-κB p65
-
Alexa Fluor 488-conjugated secondary antibody
-
Hoechst 33342 (nuclear stain)
-
High-content imaging system
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α for 30 minutes to induce NF-κB translocation.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody.
-
Stain the nuclei with Hoechst 33342.
-
Acquire images using a high-content imaging system and analyze the nuclear translocation of p65.
-
Quantify the inhibitory effect of the compound on NF-κB translocation.
In Vitro SIRT5 Inhibition Assay
This fluorogenic assay measures the desuccinylase activity of SIRT5.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., a succinylated peptide with a fluorophore and quencher)
-
NAD⁺
-
SIRT assay buffer
-
Developer solution
-
This compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing SIRT assay buffer, NAD⁺, and the SIRT5 enzyme.
-
Add various concentrations of this compound or a known SIRT5 inhibitor (positive control).
-
Initiate the reaction by adding the fluorogenic SIRT5 substrate.
-
Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).
-
Stop the enzymatic reaction and add the developer solution, which generates a fluorescent signal from the desuccinylated substrate.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Data Presentation
All quantitative data should be presented in a clear and organized manner. Below is a template for tabulating IC₅₀ values from the proposed biological assays.
| Compound | Target | Assay Type | IC₅₀ (µM) |
| This compound | COX-1 | In Vitro Enzyme Assay | TBD |
| This compound | COX-2 | In Vitro Enzyme Assay | TBD |
| This compound | NF-κB | Cell-based Translocation | TBD |
| This compound | SIRT5 | Fluorogenic Enzyme Assay | TBD |
| Reference Inhibitor 1 | Target 1 | Assay Type | Known Value |
| Reference Inhibitor 2 | Target 2 | Assay Type | Known Value |
TBD: To be determined.
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation and metabolic diseases. The provided protocols offer a robust framework for its synthesis and biological characterization. Further studies are warranted to fully elucidate its mechanism of action and therapeutic potential.
References
- 1. This compound CAS#: 129644-57-1 [chemicalbook.com]
- 2. 2-Hydroxy-5-Trifluoromethyl Benzoic Acid CAS#: 79427-88-6 [m.chemicalbook.com]
- 3. 2-hydroxy-5-(trifluoromethyl)benzoic Acid (79427-88-6) for sale [vulcanchem.com]
- 4. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-hydroxy-5-(trifluoromethoxy)benzoic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-hydroxy-5-(trifluoromethoxy)benzoic acid in organic synthesis. This versatile building block is of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the trifluoromethoxy group, which can enhance metabolic stability and cell permeability of target molecules.
Overview of Synthetic Applications
This compound serves as a key starting material for the synthesis of a variety of bioactive molecules. Its trifluoromethoxy-substituted salicylic acid scaffold is particularly valuable for creating novel therapeutic agents. Key applications include its use as a precursor for:
-
Ester Derivatives: Esterification of the carboxylic acid moiety can be employed to generate prodrugs with altered pharmacokinetic profiles.
-
Amide Derivatives: Amide coupling reactions with various amines lead to the formation of compounds with diverse biological activities, including potential enzyme inhibitors.
-
Heterocyclic Compounds: The functional groups on the aromatic ring can be utilized in cyclization reactions to construct more complex heterocyclic systems.
The trifluoromethoxy group is a lipophilic electron-withdrawing group that can significantly influence the properties of a molecule. Its introduction can lead to:
-
Increased Lipophilicity: Facilitating passage through biological membranes.
-
Enhanced Metabolic Stability: Blocking sites susceptible to oxidative metabolism.
-
Modulation of Acidity: Affecting the pKa of the carboxylic acid and phenol groups.
Experimental Protocols
The following are representative protocols for common transformations involving this compound.
Protocol 1: Methyl Esterification
This protocol describes the synthesis of methyl 2-hydroxy-5-(trifluoromethoxy)benzoate, a common intermediate for further derivatization.[1]
Reaction Scheme:
Materials:
-
This compound
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)
-
4-Dimethylaminopyridine (DMAP)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dichloromethane (DCM) and methanol (MeOH) (1:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
To the cooled solution, add EDCI (1.5 eq) followed by a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield methyl 2-hydroxy-5-(trifluoromethoxy)benzoate.
Protocol 2: Amide Coupling (General Procedure)
This protocol provides a general method for the synthesis of N-substituted 2-hydroxy-5-(trifluoromethoxy)benzamides using a peptide coupling reagent.
Reaction Scheme:
Materials:
-
This compound
-
Amine (R-NH2)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) to the reaction mixture.
-
Finally, add the coupling reagent (e.g., PyBOP, 1.2 eq) portion-wise while stirring at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data
The following table summarizes representative reaction conditions for the synthesis of derivatives of this compound.
| Reaction Type | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Esterification | This compound | EDCI, DMAP, Methanol | DCM/MeOH | 0 to RT | Not Specified | Not Specified | [1] |
| Amide Coupling | This compound | Amine, PyBOP, DIPEA | DMF | RT | 4-12 | Typical >70 | General Protocol |
Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the derivatization of this compound.
Caption: General synthetic routes from this compound.
Application in Drug Discovery: WDR5 Inhibition Pathway
Derivatives of this compound have been synthesized and identified as inhibitors of the WD repeat-containing protein 5 (WDR5). WDR5 is a key component of the MLL/SET1 histone methyltransferase complexes and is also known to interact with the MYC oncoprotein.[1] Inhibition of the WDR5-MYC interaction is a promising strategy in cancer therapy.
Caption: Inhibition of the WDR5-MYC interaction by synthesized derivatives.
References
Application Notes and Protocols: Leveraging 2-hydroxy-5-(trifluoromethoxy)benzoic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-hydroxy-5-(trifluoromethoxy)benzoic acid is a versatile building block in medicinal chemistry, offering a unique combination of functionalities that can be exploited for the design and synthesis of novel therapeutic agents. The presence of the carboxylic acid and hydroxyl groups on the aromatic ring provides sites for derivatization, while the trifluoromethoxy group at the 5-position enhances metabolic stability and lipophilicity, properties that can improve the pharmacokinetic profile of drug candidates.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in the discovery of potent enzyme inhibitors, with a focus on cyclooxygenase (COX) and sirtuin 5 (SIRT5) inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its behavior in both chemical reactions and biological systems.
| Property | Value | Reference |
| Molecular Formula | C8H5F3O4 | [2] |
| Molecular Weight | 222.12 g/mol | |
| Melting Point | 130-132 °C | |
| LogP | 3.89 | [1] |
| pKa | ~2.55 (Predicted) | [3] |
| Physical Appearance | White crystalline solid | [1] |
| Storage | Room temperature, under inert atmosphere |
Applications in Drug Discovery
The unique structural features of this compound make it an attractive starting material for the synthesis of various bioactive molecules.
Cyclooxygenase (COX) Inhibitors for Anti-inflammatory and Analgesic Agents
Derivatives of salicylic acid, the parent structure of this compound, are well-known for their anti-inflammatory properties, primarily through the inhibition of COX enzymes. The introduction of the trifluoromethoxy group can lead to derivatives with improved potency and reduced side effects. For instance, analogs of 2-hydroxybenzoic acid have shown significant anti-inflammatory and analgesic properties, likely through the inhibition of COX-2.[4]
Sirtuin 5 (SIRT5) Inhibitors for Metabolic Diseases and Cancer
SIRT5, a mitochondrial NAD+-dependent deacylase, is a key regulator of various metabolic pathways.[5] Its dysregulation has been implicated in cancer and metabolic diseases, making it a promising therapeutic target.[6] Derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5.[6] The trifluoromethoxy substituent can be explored to enhance the binding affinity and selectivity of these inhibitors.
Experimental Protocols
Protocol 1: Synthesis of a Novel Amide Derivative of this compound
This protocol describes a general method for the synthesis of an amide derivative, a common step in generating libraries of potential drug candidates.
Caption: Workflow for the colorimetric COX inhibitor screening assay.
Materials:
-
COX Colorimetric Inhibitor Screening Kit (e.g., from Cayman Chemical) or individual components:
-
Ovine COX-1 or Human recombinant COX-2
-
Assay Buffer
-
Heme
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.
-
Assay Plate Setup (in triplicate):
-
Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.
-
100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of the test compound at various concentrations, and 10 µl of either COX-1 or COX-2 enzyme.
-
-
Pre-incubation: Gently shake the plate and incubate for 10 minutes at 25°C.
-
Reaction Initiation: Add 20 µl of the colorimetric substrate solution to all wells, followed quickly by 20 µl of Arachidonic Acid solution to initiate the reaction.
-
Measurement: Incubate the plate for exactly two minutes at 25°C and then read the absorbance at 590 nm.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
Protocol 3: In Vitro SIRT5 Inhibition Assay
This protocol describes a fluorometric assay to determine the IC₅₀ value of potential SIRT5 inhibitors.
[5][7]Signaling Pathway of SIRT5 in Metabolism
Caption: SIRT5 deacylase activity and its inhibition.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., containing a succinylated lysine)
-
NAD⁺
-
SIRT5 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Test compounds (dissolved in DMSO)
-
Developer solution (containing trypsin)
-
96-well or 384-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Assay Plate Setup (in triplicate):
-
Add the diluted test compound or DMSO (vehicle control) to the wells.
-
Add a solution containing the SIRT5 enzyme and the fluorogenic substrate.
-
-
Reaction Initiation: Add NAD⁺ solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Signal Development: Stop the reaction by adding the developer solution. Incubate for an additional 15-30 minutes at 37°C.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀ value by fitting the data to a dose-response curve.
Quantitative Data Summary
The following tables summarize inhibitory activities of reported compounds derived from 2-hydroxybenzoic acid scaffolds, providing a benchmark for newly synthesized derivatives.
Table 1: Inhibitory Activity of Representative SIRT5 Inhibitors
| Compound | Target | IC₅₀ (µM) | Reference |
| Suramin (Positive Control) | SIRT5 | 28.4 ± 2.5 | |
| Compound 11 (2-hydroxybenzoic acid derivative) | SIRT5 | 26.4 ± 0.8 | |
| Compound 43 (Optimized derivative of Cmpd 11) | SIRT5 | 2.6 ± 0.3 |
Table 2: Anti-nociceptive Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives
| Compound | Dose (mg/kg) | Pain Reduction (%) | Reference |
| PS3 (Benzyl derivative) | 20 | 74 | |
| PS3 (Benzyl derivative) | 50 | 75 |
Conclusion
This compound is a valuable and commercially available building block for the development of novel drug candidates. Its unique substitution pattern provides a scaffold for creating potent and selective inhibitors of enzymes such as COX and SIRT5. The protocols and data presented in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their drug discovery programs. The enhanced physicochemical properties imparted by the trifluoromethoxy group are expected to contribute favorably to the development of next-generation therapeutics.
References
- 1. 2-hydroxy-5-(trifluoromethyl)benzoic Acid (79427-88-6) for sale [vulcanchem.com]
- 2. aobchem.com [aobchem.com]
- 3. 2-Hydroxy-5-Trifluoromethyl Benzoic Acid CAS#: 79427-88-6 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Assay Development of 2-Hydroxy-5-(trifluoromethoxy)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-hydroxybenzoic acid, particularly those with fluorine-containing substituents, are a promising class of compounds in drug discovery, notably for their anti-inflammatory properties. The introduction of a trifluoromethoxy group at the 5-position of the salicylic acid scaffold can significantly enhance metabolic stability and lipophilicity, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. These compounds are hypothesized to exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes and modulation of the NF-κB signaling pathway, both of which are central to the inflammatory response.
This document provides detailed application notes and experimental protocols for the development of assays to characterize the anti-inflammatory activity of novel derivatives of 2-hydroxy-5-(trifluoromethoxy)benzoic acid. The included protocols for biochemical and cell-based assays are designed to enable researchers to screen and profile these compounds effectively.
Key Signaling Pathways in Inflammation
A fundamental understanding of the molecular pathways involved in inflammation is crucial for the rational design and evaluation of new anti-inflammatory agents. The primary targets for many non-steroidal anti-inflammatory drugs (NSAIDs) are the cyclooxygenase (COX) enzymes and the NF-κB signaling cascade.
Cyclooxygenase (COX) Pathway
The COX pathway is responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] Arachidonic acid, released from cell membranes, is converted by COX enzymes (COX-1 and COX-2) into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.[1] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[2] Therefore, selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[2]
NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including cytokines, chemokines, and adhesion molecules.[3][4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[5] Inhibition of the NF-κB pathway is a key therapeutic strategy for a wide range of inflammatory diseases.
Data Presentation: Inhibitory Activity of Salicylic Acid Derivatives
Due to the limited availability of public data on a series of this compound derivatives, the following table presents data for a closely related series of 2-hydroxy-4-(trifluoromethyl)benzoic acid derivatives as an illustrative example of how to summarize quantitative data. These compounds, including triflusal and its primary metabolite HTB, have been evaluated for their ability to inhibit NF-κB activation.[6]
| Compound | Structure | Assay | Cell Line | Stimulus | IC50 (mM)[6] |
| Salicylate | 2-hydroxybenzoic acid | iNOS Induction | Rat Peritoneal Macrophages | Immune Complexes | 9.16 ± 1.9 |
| Aspirin | 2-acetoxybenzoic acid | iNOS Induction | Rat Peritoneal Macrophages | Immune Complexes | 6.08 ± 1.53 |
| HTB | 2-hydroxy-4-(trifluoromethyl)benzoic acid | iNOS Induction | Rat Peritoneal Macrophages | Immune Complexes | 1.84 ± 0.34 |
| Triflusal | 2-acetoxy-4-(trifluoromethyl)benzoic acid | iNOS Induction | Rat Peritoneal Macrophages | Immune Complexes | 1.13 ± 0.12 |
Table 1: Comparative inhibitory activity of 2-hydroxy-4-(trifluoromethyl)benzoic acid derivatives on NF-κB-mediated iNOS induction. Data is presented as the mean ± standard deviation.
Experimental Protocols
The following protocols provide detailed methodologies for key biochemical and cell-based assays to evaluate the anti-inflammatory properties of this compound derivatives.
Protocol 1: Cyclooxygenase (COX-1/COX-2) Inhibitor Screening Assay (Fluorometric)
This protocol describes a fluorometric assay to determine the potency and selectivity of test compounds for inhibiting COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Test compounds and reference inhibitor (e.g., Celecoxib)
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare COX Assay Buffer as per the manufacturer's instructions.
-
Reconstitute and dilute COX-1 and COX-2 enzymes in COX Assay Buffer to the desired working concentration. Keep on ice.
-
Prepare a working solution of the COX Probe in COX Assay Buffer.
-
Prepare a working solution of the COX Cofactor in COX Assay Buffer.
-
Prepare a stock solution of Arachidonic Acid in ethanol and then dilute with NaOH solution as per the kit protocol.
-
Prepare serial dilutions of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO) at 10X the final desired concentrations.
-
-
Assay Protocol:
-
To each well of a 96-well white opaque microplate, add 80 µL of the Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 10 µL of the diluted test compound or reference inhibitor to the appropriate wells. For enzyme control wells, add 10 µL of the vehicle solvent.
-
Add 10 µL of the diluted COX-1 or COX-2 enzyme to all wells except the no-enzyme control wells.
-
Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic read.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Slope of test compound / Slope of enzyme control)] x 100
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: NF-κB Luciferase Reporter Assay
This cell-based assay measures the ability of test compounds to inhibit the transcriptional activity of NF-κB in response to an inflammatory stimulus.
Materials:
-
HEK293 or THP-1 cells stably expressing an NF-κB-luciferase reporter construct
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)
-
Test compounds and reference inhibitor (e.g., BAY 11-7082)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Seeding:
-
Culture the NF-κB reporter cells in complete medium.
-
Seed the cells into a 96-well white, clear-bottom plate at an appropriate density (e.g., 2 x 10^4 cells/well) and incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of the test compounds and reference inhibitor in serum-free medium.
-
Remove the culture medium from the cells and replace it with the compound dilutions. Incubate for 1-2 hours.
-
Prepare a working solution of TNF-α (e.g., 10 ng/mL final concentration) or LPS (e.g., 1 µg/mL final concentration) in serum-free medium.
-
Add the stimulus to all wells except the unstimulated control wells.
-
Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Allow the plate to equilibrate to room temperature.
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the stimulated control.
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion
The protocols and information provided in this document offer a comprehensive framework for the initial characterization of novel this compound derivatives as potential anti-inflammatory agents. By employing the described biochemical and cell-based assays, researchers can effectively assess the inhibitory activity of these compounds against key inflammatory targets, namely COX enzymes and the NF-κB signaling pathway. The systematic application of these methods will facilitate the identification of lead candidates with promising therapeutic potential for the treatment of inflammatory disorders. Further characterization, including in vivo efficacy and safety studies, will be necessary for the continued development of these compounds.
References
- 1. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of 4-trifluoromethyl derivatives of salicylate on nuclear factor kappaB-dependent transcription in human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor κB activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of SIRT5 Inhibitors Based on 2-Hydroxy-5-(trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 5 (SIRT5) is a crucial NAD+-dependent protein deacylase primarily located in the mitochondria. It plays a significant role in regulating cellular metabolism by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl groups from lysine residues on target proteins. Through this activity, SIRT5 modulates key metabolic pathways including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and glycolysis. Dysregulation of SIRT5 has been implicated in various diseases, including cancer and metabolic disorders, making it an attractive target for therapeutic intervention.
This document provides detailed application notes and protocols for the synthesis and evaluation of SIRT5 inhibitors derived from a 2-hydroxy-5-(trifluoromethoxy)benzoic acid scaffold. The methodologies described are based on established synthetic routes for analogous compounds and robust in vitro assays for inhibitor characterization.
Data Presentation: Inhibitory Activity of 2-Hydroxybenzoic Acid Derivatives against Sirtuins
The following table summarizes the inhibitory activity of various 2-hydroxybenzoic acid derivatives against SIRT5 and other sirtuin isoforms, providing a comparative overview of their potency and selectivity.
| Compound ID | Structure | SIRT5 IC50 (µM) | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Reference |
| 11 | 2-hydroxy-4-(3-(4-(p-tolyl)thiazol-2-yl)thioureido)benzoic acid | 26.4 ± 0.8 | >400 | >400 | >400 | |
| 43 | 4-(3-(4-(4-chlorophenyl)thiazol-2-yl)thioureido)-2-hydroxybenzoic acid | 2.5 ± 0.3 | >100 | >100 | >100 | |
| Suramin | Not applicable | 22 | - | - | - | |
| H3K9TSu | Thiosuccinyl peptide | 5 | >100 | >100 | >100 | |
| Compound 32 | Thiourea derivative | 0.11 | - | - | - | |
| Compound 37 | (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide derivative | 5.59 ± 0.75 | - | >50 | - | |
| Compound 58 | 2,4,5-trisubstituted pyrimidine derivative | 0.310 | >10 | - | >10 |
Experimental Protocols
Synthesis of a Model SIRT5 Inhibitor: 2-hydroxy-4-(3-(aryl)thioureido)-5-(trifluoromethoxy)benzoic acid
This protocol outlines a general two-step synthesis of a SIRT5 inhibitor starting from this compound. This serves as a template that can be adapted for the synthesis of a variety of analogs.
Step 1: Synthesis of 4-amino-2-hydroxy-5-(trifluoromethoxy)benzoic acid
A plausible synthetic route involves the nitration of this compound followed by reduction of the nitro group to an amine.
-
Nitration: To a solution of this compound (1 eq.) in concentrated sulfuric acid at 0°C, slowly add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid.
-
Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the nitrated intermediate.
-
Reduction: Dissolve the nitrated intermediate in ethanol and add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature overnight.
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain 4-amino-2-hydroxy-5-(trifluoromethoxy)benzoic acid.
Step 2: Synthesis of the Thiourea Derivative
The amino-substituted benzoic acid is then reacted with an appropriate isothiocyanate to form the final thiourea compound.
-
To a solution of 4-amino-2-hydroxy-5-(trifluoromethoxy)benzoic acid (1 eq.) in a suitable solvent such as acetone, add the desired aryl isothiocyanate (1.1 eq.).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to obtain the final SIRT5 inhibitor.
In Vitro SIRT5 Fluorogenic Activity Assay
This protocol is designed to measure the enzymatic activity of SIRT5 and to determine the IC50 values of potential inhibitors using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 Substrate (e.g., a peptide containing a succinylated lysine flanked by a fluorophore and a quencher)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a peptidase to cleave the desuccinylated substrate)
-
Test inhibitor compound dissolved in DMSO
-
Black, low-binding 96-well microplate
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 96-well plate, add the assay buffer, NAD+, and the fluorogenic substrate to each well.
-
Add the inhibitor dilutions or vehicle control (DMSO) to the appropriate wells.
-
To initiate the reaction, add the recombinant SIRT5 enzyme to each well. Include a "no enzyme" control for background fluorescence.
-
Incubate the plate at 37°C for 60-90 minutes, protected from light.
-
Add the developer solution to each well.
-
Incubate for an additional 15-20 minutes at 37°C.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/530 nm).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
SIRT5 Signaling Pathway
SIRT5 is a key regulator of several major metabolic pathways, primarily within the mitochondria. It modulates the activity of enzymes involved in glycolysis, the tricarboxylic acid (TCA) cycle, the urea cycle, and fatty acid β-oxidation through its desuccinylase, demalonylase, and deglutarylase activities.
Caption: SIRT5 regulates key metabolic pathways by modifying enzymes.
Experimental Workflow for SIRT5 Inhibitor Synthesis and Evaluation
The following diagram illustrates the logical flow from the synthesis of the inhibitor to its biological evaluation.
Caption: Workflow for SIRT5 inhibitor synthesis and testing.
Application Notes and Protocols for the Esterification of 2-hydroxy-5-(trifluoromethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various esters of 2-hydroxy-5-(trifluoromethoxy)benzoic acid. This compound, a derivative of salicylic acid, is of significant interest in medicinal chemistry and materials science. The esterification of its carboxylic acid group can modulate its physicochemical properties, such as lipophilicity, solubility, and membrane permeability. Such modifications are a common and effective strategy in drug development to enhance pharmacokinetic and pharmacodynamic profiles, often by creating a more lipophilic compound that is more readily absorbed and then hydrolyzed by esterases in the body to release the active carboxylic acid drug.[1][2]
The trifluoromethoxy group at the 5-position enhances lipophilicity and metabolic stability, making its esters potentially valuable for developing new therapeutic agents.[3] Derivatives of similar compounds have been investigated for their anti-inflammatory and antiplatelet applications.[3]
Data Presentation
The following table summarizes key physicochemical properties of the parent compound, this compound, and a known ethyl ester derivative. This data is essential for planning and executing esterification reactions and for the characterization of the resulting products.
| Property | This compound | Ethyl 2-hydroxy-5-(trifluoromethoxy)benzoate | Reference |
| Molecular Formula | C₈H₅F₃O₄ | C₁₀H₉F₃O₄ | [4] |
| Molecular Weight | 222.12 g/mol | 250.17 g/mol | [5] |
| Appearance | White crystalline solid | - | [3] |
| Boiling Point | 292.8 ± 40.0 °C at 760 mmHg | 259.2 ± 35.0 °C (Predicted) | [3][5] |
| Density | 1.5 ± 0.1 g/cm³ | 1.369 ± 0.06 g/cm³ (Predicted) | [3][5] |
| LogP | 3.89 | - | [3] |
Experimental Protocols
The following protocols describe common methods for the esterification of this compound. The choice of method may depend on the desired scale of the reaction, the specific alcohol being used, and the required purity of the final product.
Protocol 1: Fischer-Speier Esterification using a Strong Acid Catalyst
This protocol details the synthesis of esters from this compound and an alcohol using a strong acid catalyst, such as sulfuric acid. This is a widely used and cost-effective method for laboratory-scale synthesis.[6][7]
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in an excess of the desired anhydrous alcohol (10-20 equivalents), which also serves as the solvent.[1]
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the reaction mixture.[1]
-
Reflux: Heat the mixture to reflux and maintain the temperature for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess alcohol using a rotary evaporator.[1]
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst (caution: CO₂ evolution), and finally with brine.[1][6]
-
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.[6][7]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel if necessary.[6]
Protocol 2: Microwave-Assisted Esterification
Microwave-assisted organic synthesis can significantly reduce reaction times and potentially increase yields compared to conventional heating.[8]
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Microwave reactor with sealed vessels
Procedure:
-
Reaction Mixture Preparation: In a microwave-safe reaction tube, combine this compound, an excess of the anhydrous alcohol, and a catalytic amount of concentrated sulfuric acid.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to a set temperature (e.g., 130-150 °C) for a specific duration (e.g., 15-30 minutes). Optimization of temperature and time may be required.[8]
-
Work-up and Purification: After cooling the reaction vessel, the work-up and purification steps are similar to those described in Protocol 1.
Protocol 3: Esterification using an Acid Anhydride
This method is suitable for the acylation of the hydroxyl group, for instance, to produce an acetylsalicylic acid analog.[9]
Materials:
-
This compound
-
Acetic anhydride (or other desired acid anhydride)
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) as a catalyst
Procedure:
-
Reaction Setup: In a flask, combine this compound and the acid anhydride.
-
Catalyst Addition: Carefully add a few drops of the acid catalyst.
-
Reaction: Gently heat the mixture (e.g., in a water bath) for a short period (15-30 minutes).
-
Work-up: Cool the mixture and add water to hydrolyze the excess anhydride. The product may precipitate and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization.
Visualizations
Caption: General workflow for Fischer-Speier esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. iajpr.com [iajpr.com]
- 3. 2-hydroxy-5-(trifluoromethyl)benzoic Acid (79427-88-6) for sale [vulcanchem.com]
- 4. aobchem.com [aobchem.com]
- 5. Benzoic acid, 2-hydroxy-5-(trifluoromethoxy)-, ethyl ester CAS#: 457889-57-5 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. researchgate.net [researchgate.net]
- 9. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
Application Notes and Protocols for the Laboratory Preparation of 2-Hydroxy-5-(trifluoromethoxy)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-(trifluoromethoxy)benzoic acid and its derivatives are an important class of compounds in medicinal chemistry. The incorporation of a trifluoromethoxy group into the salicylic acid scaffold can significantly enhance lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties and biological activity.[1] These derivatives have shown promise as anti-inflammatory agents, analgesics, and inhibitors of key cellular enzymes like cyclooxygenase-2 (COX-2) and sirtuin 5 (SIRT5).[2][3][4] This document provides detailed protocols for the laboratory synthesis of the parent acid and its amide and ester derivatives, along with an overview of their potential applications and associated signaling pathways.
Data Presentation: Biological Activity of Salicylic Acid Derivatives
The following table summarizes the inhibitory activity of selected trifluoromethyl-substituted salicylic acid derivatives against key biological targets. This data highlights the potential of these compounds in drug discovery.
| Compound | Target | Assay | IC50 (mM) | Reference |
| 2-Acetoxy-4-(trifluoromethyl)benzoic acid (Triflusal) | COX-2 | PGE2 production in LPS-activated human blood | 0.16 | [2] |
| 2-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB) | COX-2 | PGE2 production in LPS-activated human blood | 0.39 | [2] |
| 2-Acetoxy-4-(trifluoromethyl)benzoic acid (Triflusal) | NF-κB Activation | Electrophoretic mobility shift assay (EMSA) | ~2 | [5] |
| 2-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB) | NF-κB Activation | Electrophoretic mobility shift assay (EMSA) | ~2 | [5] |
| Aspirin | COX-2 | PGE2 production in LPS-activated human blood | 0.18 | [2] |
| Aspirin | NF-κB Activation | Electrophoretic mobility shift assay (EMSA) | 4 | [5] |
| Sodium Salicylate | COX-2 | PGE2 production in LPS-activated human blood | >10 | [2] |
| Sodium Salicylate | NF-κB Activation | Electrophoretic mobility shift assay (EMSA) | >4 | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a representative method for the synthesis of this compound from 4-(trifluoromethoxy)phenol via the Kolbe-Schmitt reaction. This reaction involves the carboxylation of a phenoxide ion.[1][6][7][8][9][10]
Materials:
-
4-(trifluoromethoxy)phenol
-
Sodium hydroxide (NaOH)
-
Carbon dioxide (CO2), high pressure
-
Sulfuric acid (H2SO4), concentrated
-
Water, deionized
-
Ethanol
-
Anhydrous methanol
-
High-pressure autoclave reactor
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Preparation of Sodium 4-(trifluoromethoxy)phenoxide:
-
In a round-bottom flask, dissolve 10.0 g of 4-(trifluoromethoxy)phenol in 50 mL of anhydrous methanol.
-
Slowly add a stoichiometric equivalent of sodium hydroxide (as a concentrated aqueous solution or solid pellets) while stirring.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium phenoxide.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the dry sodium 4-(trifluoromethoxy)phenoxide salt.
-
-
Carboxylation (Kolbe-Schmitt Reaction):
-
Transfer the dried sodium 4-(trifluoromethoxy)phenoxide to a high-pressure autoclave reactor.
-
Seal the reactor and pressurize with carbon dioxide to 100 atm.
-
Heat the reactor to 125 °C and maintain this temperature and pressure with constant stirring for 6-8 hours.
-
-
Work-up and Purification:
-
Cool the reactor to room temperature and slowly vent the excess CO2.
-
Dissolve the solid product in 100 mL of deionized water.
-
Slowly add concentrated sulfuric acid dropwise with stirring until the pH of the solution is acidic (pH ~2), resulting in the precipitation of the crude product.
-
Filter the precipitate and wash with cold deionized water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Dry the purified product under vacuum.
-
Protocol 2: Synthesis of 2-Hydroxy-5-(trifluoromethoxy)benzamide Derivatives
This protocol provides a general method for the synthesis of amide derivatives from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)
-
An appropriate primary or secondary amine (R1R2NH)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Activation of the Carboxylic Acid:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend 1.0 g of this compound in 20 mL of anhydrous DCM.
-
Add a few drops of dimethylformamide (DMF) as a catalyst.
-
Slowly add 1.2 equivalents of oxalyl chloride or thionyl chloride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.
-
-
Amide Formation:
-
Dissolve the crude acyl chloride in 20 mL of anhydrous DCM.
-
In a separate flask, dissolve 1.1 equivalents of the desired amine and 1.5 equivalents of triethylamine in 10 mL of anhydrous DCM.
-
Slowly add the amine solution to the acyl chloride solution at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.
-
Protocol 3: Synthesis of 2-Hydroxy-5-(trifluoromethoxy)benzoate Ester Derivatives
This protocol outlines a general procedure for the synthesis of ester derivatives from this compound via Fischer esterification.
Materials:
-
This compound
-
An appropriate alcohol (R-OH)
-
Concentrated sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA)
-
Anhydrous solvent (e.g., the corresponding alcohol or toluene)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware with a Dean-Stark apparatus (optional)
-
Rotary evaporator
Procedure:
-
Esterification:
-
In a round-bottom flask, dissolve 1.0 g of this compound in an excess of the desired alcohol (e.g., 20 mL of methanol for the methyl ester).
-
Add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Heat the reaction mixture to reflux for 4-8 hours. For higher boiling alcohols, a Dean-Stark apparatus can be used to remove the water formed during the reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation (if the product is a liquid) to obtain the desired ester derivative.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring stereoselective excretion and metabolism studies of novel 2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor [jstage.jst.go.jp]
- 7. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. ijarsct.co.in [ijarsct.co.in]
The Trifluoromethoxy Group: A Key Player in Modern Medicinal Chemistry
The strategic incorporation of the trifluoromethoxy (-OCF3) group into drug candidates has become a powerful tool in medicinal chemistry for enhancing a molecule's therapeutic potential. This application note explores the multifaceted roles of trifluoromethoxylated compounds, detailing their impact on pharmacological activity, metabolic stability, and permeability. We provide comparative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways to guide researchers in the effective application of this unique functional group.
The trifluoromethoxy group's value lies in its distinct physicochemical properties. It is one of the most lipophilic substituents used in drug design, a characteristic that can significantly improve a compound's ability to cross cellular membranes and interact with its biological target.[1][2] Furthermore, the strong carbon-fluorine bonds within the -OCF3 group confer exceptional metabolic stability, making compounds more resistant to degradation by metabolic enzymes and thus prolonging their therapeutic effect.[2][3]
Enhancing Biological Potency and Selectivity
The introduction of a trifluoromethoxy group can profoundly influence a compound's binding affinity and selectivity for its target. The electron-withdrawing nature of the -OCF3 group can alter the electronic distribution within a molecule, leading to more favorable interactions with the target protein.
Table 1: Comparative in vitro activity of trifluoromethoxylated compounds and their non-fluorinated analogs.
| Compound/Analog | Target | Assay Type | IC50 (nM) | Fold Improvement | Reference |
| Fluorinated Ketone Inhibitor | Caspase-3 | Enzyme Inhibition | 4.79 | - | Original Research |
| Non-fluorinated Counterpart | Caspase-3 | Enzyme Inhibition | >1000 | >200x | Original Research |
| Trifluoromethoxylated Taxoid | Tubulin | Cytotoxicity (A549) | 0.5 | - | F. Hoffmann-La Roche AG |
| Non-fluorinated Taxoid | Tubulin | Cytotoxicity (A549) | 5.0 | 10x | F. Hoffmann-La Roche AG |
Improving Pharmacokinetic Properties: Metabolic Stability and Permeability
A major challenge in drug development is designing molecules that are not rapidly metabolized and can effectively reach their site of action. The trifluoromethoxy group offers a solution to both of these challenges.
Metabolic Stability
The high strength of the C-F bond makes the trifluoromethoxy group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[3] This increased metabolic stability leads to a longer half-life and improved bioavailability of the drug.
Table 2: Comparative metabolic stability of trifluoromethoxylated compounds and their non-fluorinated analogs in human liver microsomes (HLM).
| Compound/Analog | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Fold Improvement (t½) | Reference |
| 4'-Trifluoromethoxy-celecoxib | 120 | 15 | 4x | Pfizer Inc. |
| Celecoxib | 30 | 60 | - | Pfizer Inc. |
| Trifluoromethoxylated γ-secretase modulator | 95 | 20 | 3.5x | Pfizer Inc.[4] |
| tert-butyl GSM analogue | 27 | 70 | - | Pfizer Inc.[4] |
Membrane Permeability
The high lipophilicity of the trifluoromethoxy group generally enhances a compound's ability to permeate biological membranes, a critical factor for oral absorption and distribution to tissues, including the central nervous system.[1]
Table 3: Comparative permeability of trifluoromethoxylated compounds and their non-fluorinated analogs in the Caco-2 permeability assay.
| Compound/Analog | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Reference |
| Trifluoromethoxylated Compound A | 15.2 | 1.2 | In-house data |
| Non-fluorinated Analog A | 5.1 | 3.5 | In-house data |
Case Studies: Trifluoromethoxylated Drugs in the Clinic
Several FDA-approved drugs incorporate the trifluoromethoxy or trifluoromethyl group, highlighting the real-world impact of this chemical moiety.
Riluzole , a drug used to treat amyotrophic lateral sclerosis (ALS), contains a trifluoromethoxy group. Its neuroprotective effects are attributed to the modulation of glutamate transmission.[5][6][7][8]
Fluoxetine (Prozac) , a widely prescribed antidepressant, features a trifluoromethyl group. It functions as a selective serotonin reuptake inhibitor (SSRI), increasing the levels of serotonin in the brain.[9][10][11][12][13]
Celecoxib (Celebrex) , a nonsteroidal anti-inflammatory drug (NSAID), also contains a trifluoromethyl group. It selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, reducing inflammation and pain.[14][15][16][17][18]
Visualizing the Mechanism of Action
To better understand how these drugs exert their therapeutic effects, the following diagrams illustrate their respective signaling pathways.
Caption: Riluzole's mechanism of action in modulating glutamate excitotoxicity.
Caption: Fluoxetine's mechanism as a selective serotonin reuptake inhibitor.
Caption: Celecoxib's selective inhibition of the COX-2 enzyme in the arachidonic acid pathway.
Experimental Protocols
Detailed protocols for the key in vitro assays mentioned in this application note are provided below to assist researchers in evaluating their own trifluoromethoxylated compounds.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the rate of metabolic degradation of a test compound by human liver microsomal enzymes.
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator set to 37°C
Procedure:
-
Prepare working solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, human liver microsomes, and the test compound or positive control.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the compound over time.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a test compound.
Materials:
-
Caco-2 cells
-
Transwell® plates (24-well)
-
Hank's Balanced Salt Solution (HBSS)
-
Test compound and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS for analysis
Procedure:
-
Seed Caco-2 cells on the Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.
-
On the day of the experiment, wash the cell monolayers with HBSS.
-
Add the test compound or control compounds to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment.
-
Measure the concentration of the compound in the samples using LC-MS/MS.
-
After the experiment, assess the integrity of the cell monolayer using Lucifer yellow.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport. The efflux ratio (Papp(B-A) / Papp(A-B)) can then be determined.
hERG Safety Assay (Automated Patch Clamp)
Objective: To evaluate the potential of a test compound to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Automated patch-clamp system (e.g., QPatch)
-
Extracellular and intracellular solutions
-
Test compound and a known hERG blocker (e.g., E-4031) as a positive control
Procedure:
-
Culture and prepare the hERG-expressing cells for the automated patch-clamp system.
-
Establish whole-cell patch-clamp recordings.
-
Apply a voltage protocol to elicit hERG currents.
-
Record baseline hERG currents in the vehicle control solution.
-
Apply a series of increasing concentrations of the test compound and record the steady-state hERG current at each concentration.
-
Apply the positive control to confirm assay sensitivity.
-
Calculate the percentage of hERG current inhibition at each concentration of the test compound.
-
Generate a concentration-response curve and determine the IC50 value.
Conclusion
The trifluoromethoxy group offers medicinal chemists a valuable strategy to optimize the pharmacological and pharmacokinetic properties of drug candidates. Its ability to enhance metabolic stability, modulate lipophilicity, and improve biological potency makes it a key functional group in the design of novel therapeutics. The provided data, protocols, and pathway diagrams serve as a resource for researchers looking to harness the potential of trifluoromethoxylated compounds in their drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 9. Fluoxetine - Wikipedia [en.wikipedia.org]
- 10. Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluoxetine (Prozac) binding to serotonin transporter is modulated by chloride and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Serotonin - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. youtube.com [youtube.com]
- 18. What are Arachidonic acid inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for the Quantification of 2-Hydroxy-5-(trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-(trifluoromethoxy)benzoic acid is a salicylic acid derivative with potential applications in drug development and chemical synthesis. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of drug substances, and various research applications. This document provides detailed analytical methods for the quantitative analysis of this compound in different matrices. The protocols described are based on established analytical techniques for similar benzoic acid derivatives and can be adapted and validated for specific research needs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for analytical method development.
| Property | Value | Reference |
| Molecular Formula | C8H5F3O4 | [1] |
| Appearance | Light brown to brown solid | [2] |
| Melting Point (°C) | 130-132 | [2] |
| Storage | Sealed in dry, Room Temperature | [2] |
Analytical Methods
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible method for the quantification of aromatic carboxylic acids. For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound in bulk materials and simple formulations.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 mm x 150 mm
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Approximately 230-240 nm (to be determined by UV scan)
-
Injection Volume: 10 µL
Experimental Protocol: HPLC-UV Analysis
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile or methanol.
-
Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 500 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, followed by the samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound in complex matrices like plasma or urine.
Instrumentation:
-
Liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18, 1.8 µm, 2.1 mm x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical starting point is 95% A, ramping to 95% B over several minutes.
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Ion Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution. A possible transition could be the loss of CO2 (44 Da) from the deprotonated molecule [M-H]-.
Experimental Protocol: LC-MS/MS Analysis (for Plasma Samples)
-
Standard Preparation:
-
Prepare a stock solution (1 mg/mL) in methanol.
-
Prepare working solutions and calibration standards by spiking the stock solution into the blank biological matrix (e.g., plasma).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or blank, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Quantify the analyte using the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Data Presentation
The following table summarizes the expected quantitative performance parameters for the different analytical methods. These are estimated values based on similar compounds and should be confirmed during method validation.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 1 - 500 µg/mL | 0.01 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.003 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.01 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 10% |
| Sample Throughput | Moderate | High |
Visualizations
Caption: HPLC-UV Experimental Workflow.
Caption: LC-MS/MS Experimental Workflow.
References
Troubleshooting & Optimization
2-hydroxy-5-(trifluoromethoxy)benzoic acid synthesis side reactions and byproducts
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hydroxy-5-(trifluoromethoxy)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially significant method for synthesizing this compound is through the Kolbe-Schmitt reaction . This reaction involves the carboxylation of 4-(trifluoromethoxy)phenol under elevated temperature and pressure in the presence of a base and carbon dioxide.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The primary starting material is 4-(trifluoromethoxy)phenol. Key reagents include a strong base, most commonly sodium hydroxide (NaOH) or potassium hydroxide (KOH), and carbon dioxide (CO₂), often used under pressure. An acid, such as sulfuric acid (H₂SO₄), is required for the final work-up step to protonate the carboxylate salt.
Q3: What is the general reaction mechanism?
A3: The synthesis proceeds via the following key steps:
-
Deprotonation: The phenolic hydroxyl group of 4-(trifluoromethoxy)phenol is deprotonated by the strong base to form the corresponding phenoxide ion.
-
Electrophilic Attack: The electron-rich phenoxide then acts as a nucleophile, attacking the electrophilic carbon atom of carbon dioxide.
-
Tautomerization and Protonation: The intermediate undergoes tautomerization to restore aromaticity, followed by protonation with a strong acid during work-up to yield the final this compound product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature or pressure. - Presence of moisture. - Formation of the isomeric byproduct (4-hydroxy-3-(trifluoromethoxy)benzoic acid). | - Increase reaction time or temperature within the recommended range. - Ensure the reaction vessel is properly sealed to maintain CO₂ pressure. - Thoroughly dry all reactants and solvents before use. The presence of water can significantly decrease the yield.[1] - Optimize the choice of base; sodium phenoxide generally favors ortho-carboxylation. |
| Formation of Significant Amounts of Isomeric Byproduct | - The trifluoromethoxy group is an ortho, para-director. Carboxylation can occur at the position ortho to the hydroxyl group (desired product) or at the position para to the hydroxyl group (isomeric byproduct). - The choice of alkali metal cation can influence regioselectivity. | - Use of sodium hydroxide as the base generally favors the formation of the ortho-isomer (the desired product). Potassium hydroxide can lead to a higher proportion of the para-isomer. - Carefully control the reaction temperature, as it can influence the ortho/para product ratio. |
| Presence of Unreacted 4-(trifluoromethoxy)phenol | - Insufficient amount of base or carbon dioxide. - Reaction conditions (temperature, pressure, time) not vigorous enough for complete conversion. | - Ensure a molar excess of the base and that sufficient CO₂ pressure is applied throughout the reaction. - Gradually increase the reaction temperature and/or time and monitor the reaction progress by techniques like TLC or HPLC. |
| Formation of Di-carboxylated Byproducts | - Under forcing reaction conditions, a second carboxyl group can be introduced onto the aromatic ring. | - Use milder reaction conditions (lower temperature or shorter reaction time). - Employ a stoichiometric amount of the carboxylating agent if possible, though this is challenging with gaseous CO₂. |
| Dark-colored Product or Tar Formation | - Oxidation of the phenol starting material or product at high temperatures. - Side reactions due to impurities in the starting materials. | - Ensure an inert atmosphere (e.g., by purging with nitrogen or argon before introducing CO₂) to minimize oxidation. - Use purified starting materials. - The crude product can often be purified by recrystallization or column chromatography. Treatment with activated charcoal during recrystallization can help remove colored impurities. |
| Difficulty in Product Isolation/Purification | - The product and byproducts may have similar solubilities. | - Acidify the reaction mixture carefully to precipitate the carboxylic acids. - Recrystallization from a suitable solvent system (e.g., water, ethanol/water) is a common purification method. - For challenging separations of isomers, column chromatography on silica gel may be necessary. |
Experimental Protocols
Key Experiment: Kolbe-Schmitt Synthesis of this compound
Objective: To synthesize this compound from 4-(trifluoromethoxy)phenol.
Materials:
-
4-(trifluoromethoxy)phenol
-
Sodium hydroxide (NaOH)
-
Carbon dioxide (CO₂)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Suitable solvent for recrystallization (e.g., ethanol, water)
-
High-pressure autoclave reactor
Procedure:
-
Formation of Sodium Phenoxide:
-
In a suitable reaction vessel, dissolve 4-(trifluoromethoxy)phenol in a stoichiometric amount of aqueous sodium hydroxide.
-
Carefully evaporate the water under reduced pressure to obtain the dry sodium 4-(trifluoromethoxy)phenoxide salt. It is crucial for the salt to be anhydrous for the reaction to proceed efficiently.[1]
-
-
Carboxylation:
-
Transfer the anhydrous sodium 4-(trifluoromethoxy)phenoxide to a high-pressure autoclave.
-
Seal the autoclave and pressurize with carbon dioxide to the desired pressure (typically 5-100 atm).
-
Heat the autoclave to the reaction temperature (generally between 125-150 °C) with constant stirring.
-
Maintain these conditions for several hours to ensure complete carboxylation.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO₂ pressure.
-
Dissolve the solid reaction mixture in water.
-
Slowly add concentrated sulfuric acid to the aqueous solution until it is acidic (pH ~2-3). This will precipitate the crude this compound.
-
Collect the crude product by filtration and wash it with cold water to remove any inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
If significant colored impurities are present, the hot solution can be treated with activated charcoal before filtration and crystallization.
-
Dry the purified crystals under vacuum to obtain this compound.
-
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Potential Side Reactions and Byproducts
The primary side reaction of concern in the Kolbe-Schmitt synthesis of this compound is the formation of the isomeric byproduct, 4-hydroxy-3-(trifluoromethoxy)benzoic acid . The trifluoromethoxy group at the para-position to the hydroxyl group directs carboxylation to the ortho-positions. Since both ortho-positions are equivalent in the starting material, only one regioisomer is expected from ortho-attack. However, under certain conditions, particularly with the use of potassium salts, carboxylation at the other available position on the ring can occur.
Another potential, though less common, byproduct is the di-carboxylated product , where a second carboxyl group is added to the aromatic ring. This is more likely to occur under harsh reaction conditions (higher temperatures and pressures).
Signaling Pathway of Byproduct Formation
Caption: Potential pathways for the formation of byproducts during carboxylation.
References
Technical Support Center: Purification of 2-Hydroxy-5-(trifluoromethoxy)benzoic Acid Derivatives
Welcome to the technical support center for the purification of 2-hydroxy-5-(trifluoromethoxy)benzoic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound and its derivatives?
A1: The two primary methods for purifying solid organic compounds like this compound derivatives are recrystallization and column chromatography. Recrystallization is a cost-effective method for removing impurities from crystalline solids, while column chromatography is a more powerful technique for separating compounds with very similar physical and chemical properties.
Q2: What are the likely impurities I might encounter in my crude product?
A2: Impurities can originate from unreacted starting materials, by-products of the synthesis, or degradation products. For derivatives of this compound, common impurities may include positional isomers (e.g., where the functional groups are at different positions on the benzene ring) and disubstituted by-products that can arise during synthesis.
Q3: How do I choose a suitable solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or cold temperatures. The impurities should either be highly soluble in the cold solvent (and remain in the mother liquor) or insoluble in the hot solvent (and can be removed by hot filtration). For a highly fluorinated compound like this compound, which has increased lipophilicity, a range of organic solvents should be screened. Water can also be a good choice for polar compounds, especially when used in a mixed solvent system.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this, you can try the following:
-
Add more solvent: This will keep the compound dissolved at a lower temperature.
-
Use a lower boiling point solvent: This ensures the dissolution temperature is below the melting point of your compound.
-
Change the solvent system: A different solvent or a mixture of solvents might be more suitable.
Q5: How can I assess the purity of my final product?
A5: The purity of your compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and effective method for quantifying purity and identifying impurities. Other methods include measuring the melting point of the crystals; a sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - The solution is not sufficiently saturated.- The compound is too soluble in the chosen solvent, even at low temperatures.- Presence of impurities inhibiting crystallization. | - Evaporate some of the solvent to increase the concentration and cool again.- Try a different solvent or a solvent mixture.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound. |
| Low crystal yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The solution was not cooled to a low enough temperature. | - Use the minimum amount of hot solvent necessary to dissolve the compound.- Cool the solution in an ice bath to maximize precipitation. |
| Formation of fine powder instead of large crystals | - The solution cooled too quickly. | - Allow the solution to cool slowly and undisturbed at room temperature before placing it in an ice bath. |
| Discolored crystals | - Presence of colored impurities. | - If the impurities are insoluble, perform a hot filtration before cooling.- If the impurities are soluble, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the desired compound from impurities | - The mobile phase polarity is too high or too low.- The stationary phase is not appropriate for the separation. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation.- Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| The compound is not eluting from the column | - The mobile phase is not polar enough to move the compound down the column. | - Gradually increase the polarity of the mobile phase. |
| Cracking of the silica gel bed | - The column was not packed properly.- The column ran dry. | - Ensure the silica gel is packed as a uniform slurry.- Never let the solvent level drop below the top of the silica gel. |
Experimental Protocols
Protocol 1: Recrystallization of this compound Derivative
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, and water/ethanol mixtures) at room temperature and upon heating.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Allow the crystals to air dry completely.
Protocol 2: Column Chromatography Purification
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it if necessary.
-
Fraction Collection: Collect the eluent in fractions and monitor the separation using thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: A generalized workflow for the purification of a solid compound by recrystallization.
Caption: A logical troubleshooting workflow for common purification challenges.
Technical Support Center: Synthesis of 2-Hydroxy-5-(trifluoromethoxy)benzoic Acid
Welcome to the technical support center for the synthesis of 2-hydroxy-5-(trifluoromethoxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is through the Kolbe-Schmitt reaction. This reaction involves the carboxylation of 4-(trifluoromethoxy)phenol.[1][2][3][4]
Q2: What are the key starting materials for this synthesis?
A2: The primary starting material is 4-(trifluoromethoxy)phenol, which is reacted with a strong base (like sodium hydroxide) to form the corresponding phenoxide, followed by treatment with carbon dioxide under pressure and heat.[1][2][3][4]
Q3: What is the mechanism of the Kolbe-Schmitt reaction?
A3: The reaction proceeds via the nucleophilic addition of the sodium phenoxide of 4-(trifluoromethoxy)phenol to carbon dioxide. The resulting intermediate then undergoes tautomerization to form the sodium salt of this compound. Subsequent acidification yields the final product.[1][4][5]
Q4: Are there any alternative synthetic routes?
A4: While the Kolbe-Schmitt reaction is the most direct route, alternative multi-step syntheses may exist, such as those starting from a substituted benzoic acid and introducing the hydroxyl group at a later stage. However, these are generally less efficient.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Kolbe-Schmitt reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: The trifluoromethoxy group is strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution. Standard Kolbe-Schmitt conditions may be insufficient.[6] | Increase reaction temperature and/or pressure to overcome the deactivating effect of the trifluoromethoxy group. Prolonging the reaction time may also improve conversion. |
| Presence of water: The Kolbe-Schmitt reaction is sensitive to moisture, which can consume the phenoxide and inhibit the reaction.[7] | Ensure all reactants, solvents, and glassware are thoroughly dried before use. | |
| Loss of CO2 pressure: Inadequate sealing of the reaction vessel can lead to the escape of carbon dioxide, preventing the carboxylation from proceeding. | Ensure the reaction vessel is properly sealed and can maintain the required pressure throughout the reaction. | |
| Formation of Significant Side Products | Isomer formation: While ortho-carboxylation is generally favored with sodium phenoxide, the formation of the para-isomer (4-hydroxy-3-(trifluoromethoxy)benzoic acid) can occur. | Using sodium phenoxide typically favors the ortho-product. The choice of cation can influence regioselectivity; for instance, potassium hydroxide tends to favor the para-product.[1][7] |
| Defluorination: Under strong basic conditions and elevated temperatures, the trifluoromethoxy group can be susceptible to hydrolysis, leading to the formation of fluorinated byproducts and a reduction in yield.[8] | Carefully control the reaction temperature and time to minimize the risk of defluorination. Consider using the minimum effective amount of base. | |
| Unreacted starting material: Incomplete conversion of 4-(trifluoromethoxy)phenol. | Refer to the solutions for "Low or No Product Yield." Consider optimizing the stoichiometry of the reactants. | |
| Difficulty in Product Purification | Presence of unreacted starting material: 4-(trifluoromethoxy)phenol can co-precipitate with the product. | Purification can be achieved by recrystallization from a suitable solvent system. Alternatively, column chromatography can be employed for more challenging separations. |
| Dark coloration of the product: The presence of impurities or degradation products can lead to a discolored final product. | Treatment with activated carbon during the recrystallization process can help remove colored impurities. |
Experimental Protocols
Key Experiment: Kolbe-Schmitt Carboxylation of 4-(trifluoromethoxy)phenol
This protocol provides a general procedure for the synthesis of this compound. Note that optimization of temperature, pressure, and reaction time may be necessary to achieve the best results.
Materials:
-
4-(trifluoromethoxy)phenol
-
Sodium hydroxide
-
Carbon dioxide (high pressure)
-
Hydrochloric acid (concentrated)
-
Suitable solvent for recrystallization (e.g., ethanol/water mixture)
-
High-pressure autoclave reactor
Procedure:
-
Formation of Sodium Phenoxide: In a suitable flask, dissolve 4-(trifluoromethoxy)phenol in a minimal amount of a suitable anhydrous solvent (e.g., toluene). Carefully add one molar equivalent of sodium hydroxide. The mixture is then heated under vacuum to remove the solvent and any traces of water, yielding the dry sodium salt of 4-(trifluoromethoxy)phenol.
-
Carboxylation: Transfer the dry sodium 4-(trifluoromethoxy)phenoxide to a high-pressure autoclave. Seal the reactor and purge with nitrogen gas. Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 80-100 atm). Heat the reactor to the reaction temperature (e.g., 120-150 °C) with constant stirring. Maintain these conditions for the specified reaction time (e.g., 4-8 hours).
-
Work-up and Acidification: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO2 pressure. Dissolve the solid reaction mixture in water. The resulting aqueous solution is then acidified with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude this compound.
-
Purification: The crude product is collected by filtration and washed with cold water. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure product.
Visualizations
Caption: Synthesis pathway for this compound.
References
- 1. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 4. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
- 5. youtube.com [youtube.com]
- 6. 2-hydroxy-5-(trifluoromethyl)benzoic Acid (79427-88-6) for sale [vulcanchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
Technical Support Center: Trifluoromethoxybenzoic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during chemical reactions involving trifluoromethoxybenzoic acid and its derivatives. The information is tailored to assist researchers in optimizing their experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during common transformations of trifluoromethoxybenzoic acid, providing potential causes and actionable solutions.
Amide Coupling Reactions
Problem: Low or no yield of the desired amide product.
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Activation of Carboxylic Acid | The strong electron-withdrawing effect of the trifluoromethoxy group can decrease the nucleophilicity of the carboxylate, making activation more challenging. • Increase the equivalents of the coupling reagent (e.g., HATU, HBTU, EDC) to 1.5-2.0 equivalents. • Add an activating agent such as HOBt or OxymaPure to suppress side reactions. • Consider converting the carboxylic acid to the more reactive acyl chloride or acyl fluoride in a separate step before adding the amine. |
| Poor Nucleophilicity of the Amine | If the amine coupling partner is weakly nucleophilic (e.g., an aniline with electron-withdrawing substituents), the reaction may be sluggish. • Increase the reaction temperature. • Use a stronger, non-nucleophilic base (e.g., DBU instead of DIPEA) to ensure the amine is fully deprotonated. • Increase the concentration of the reactants. |
| Formation of N-acylurea Byproduct (with carbodiimides) | The O-acylisourea intermediate can rearrange to a stable N-acylurea, consuming the activated acid. • Add HOBt or OxymaPure to trap the O-acylisourea as a more stable active ester. • Use a phosphonium- or uronium-based coupling reagent (e.g., HATU, HBTU) instead of a carbodiimide. |
| Steric Hindrance | Bulky substituents on either the trifluoromethoxybenzoic acid or the amine can impede the reaction. • Switch to a less sterically hindered coupling reagent. • Increase the reaction time and temperature. |
Experimental Protocol: General Amide Coupling using HATU
-
Dissolve the trifluoromethoxybenzoic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM).
-
Add HATU (1.1-1.5 eq.) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Troubleshooting Workflow for Amide Coupling
Caption: Troubleshooting decision tree for low-yield amide coupling reactions.
Suzuki Coupling Reactions
Problem: Low yield of the biaryl product.
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| Protodeboronation of Boronic Acid/Ester | The electron-withdrawing trifluoromethoxy group can make the boronic acid/ester more susceptible to replacement of the boron moiety with a hydrogen atom from the solvent or base. • Use anhydrous and thoroughly degassed solvents. • Use a milder base (e.g., K₂CO₃, Cs₂CO₃) instead of stronger bases like NaOH or KOH. • Use a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt.[1] |
| Catalyst Deactivation | The palladium catalyst can be deactivated by oxygen or impurities. • Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar). • Use freshly purchased or purified catalyst and ligands. • Consider using a more robust pre-catalyst. |
| Homocoupling of Boronic Acid/Ester | The boronic acid/ester can couple with itself, especially in the presence of oxygen. • Rigorously degas all solvents and reagents. • Maintain a positive pressure of an inert gas throughout the reaction. |
| Poor Reactivity of the Aryl Halide | If trifluoromethoxybenzoic acid is the aryl halide partner (as a bromo or chloro derivative), its reactivity might be reduced. • Switch to a more reactive halide (I > Br > Cl). • Use a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). |
Experimental Protocol: General Suzuki Coupling
-
To a dry flask under an inert atmosphere, add the aryl halide (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Catalytic Cycle of Suzuki Coupling
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: How does the trifluoromethoxy group affect the acidity of the carboxylic acid?
The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This effect is transmitted through the aromatic ring, increasing the acidity of the carboxylic acid proton. Therefore, trifluoromethoxybenzoic acid is a stronger acid than benzoic acid. This increased acidity can influence the choice of base and reaction conditions in subsequent transformations.
Q2: Are there any specific safety precautions for working with trifluoromethoxybenzoic acid and its derivatives?
Trifluoromethoxybenzoic acid and its derivatives should be handled with standard laboratory safety precautions. They can be irritating to the skin, eyes, and respiratory system. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and storage information.
Q3: What are the best methods for purifying trifluoromethoxybenzoic acid derivatives?
The choice of purification method depends on the properties of the specific derivative.
-
Recrystallization: This is often a good choice for solid products. A common solvent system is a mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethanol, ethyl acetate) and a nonpolar solvent in which it is less soluble at low temperatures (e.g., hexanes, heptane).
-
Flash Column Chromatography: This is a versatile method for purifying both solid and oily products. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).
-
Acid-Base Extraction: For acidic or basic products, extraction into an aqueous solution of a base or acid, respectively, can be an effective way to remove neutral impurities. The product can then be recovered by neutralizing the aqueous solution and extracting it back into an organic solvent.
Q4: Can trifluoromethoxybenzoic acid undergo decarboxylation?
Decarboxylation of aromatic carboxylic acids typically requires high temperatures, often in the presence of a catalyst such as copper. The strong electron-withdrawing nature of the trifluoromethoxy group can make the carboxylate group more stable and thus more resistant to decarboxylation compared to benzoic acid. Significantly higher temperatures would likely be required for this transformation.
Q5: Is ortho-lithiation a viable strategy for functionalizing the aromatic ring of trifluoromethoxybenzoic acid?
The carboxylic acid group can direct ortho-lithiation, but it is of intermediate directing ability.[2][3] The trifluoromethoxy group is also a directing group. In cases of competing directing groups, the outcome can be a mixture of products. For 4-(trifluoromethoxy)benzoic acid, lithiation would be expected to occur ortho to the carboxylic acid group. However, careful optimization of the organolithium reagent, temperature, and additives would be necessary to achieve high regioselectivity and avoid side reactions.
References
Technical Support Center: Optimizing Coupling Reactions for 2-hydroxy-5-(trifluoromethoxy)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-hydroxy-5-(trifluoromethoxy)benzoic acid. The following information is designed to help you optimize your coupling reactions and overcome common experimental challenges.
Troubleshooting Guides
Amide Coupling Reactions
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Carboxylic Acid Activation | - Ensure your coupling reagent is not expired and has been stored under the recommended conditions. - Increase the equivalents of the coupling reagent (e.g., from 1.1 eq. to 1.5 eq.). - Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[1] |
| Side Reaction: O-Acylation of Phenolic Hydroxyl | - The hydroxyl group of this compound can compete with the amine in reacting with the activated carboxylic acid. - Use a less reactive coupling reagent. Carbodiimides like EDC are generally less likely to promote O-acylation compared to highly reactive uronium salts like HATU. - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the more nucleophilic amine over the less nucleophilic hydroxyl group. |
| Poor Nucleophilicity of the Amine | - For electron-deficient or sterically hindered amines, a more potent coupling reagent like HATU may be necessary.[2] - Increase the reaction temperature and/or time. - Ensure the amine is not protonated by using a non-nucleophilic base (e.g., DIPEA or NMM) to neutralize any amine salts and to scavenge the acid produced during the reaction. |
| Hydrolysis of Activated Ester | - Use anhydrous solvents (e.g., DMF, DCM) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Ensure all glassware is thoroughly dried before use. |
Issue 2: Formation of Impurities and Difficult Purification
| Potential Cause | Troubleshooting Steps |
| Presence of O-Acylated Byproduct | - The O-acylated byproduct can be difficult to separate from the desired N-acylated product due to similar polarities. - Use a different solvent system for column chromatography to improve separation. - If the O-acylated product is an ester, it may be possible to selectively hydrolyze it back to the starting material under mild basic conditions, though this may also affect the desired amide. |
| Excess Coupling Reagent and Byproducts | - For carbodiimide couplings (e.g., EDC), the urea byproduct is often water-soluble and can be removed with an aqueous workup. - For couplings using HATU or HBTU, the byproducts can often be removed by washing the organic layer with a mild acid (e.g., 1M HCl) and/or base (e.g., saturated NaHCO₃ solution). |
| Unreacted Starting Materials | - Use a slight excess of the amine (1.1-1.2 equivalents) to ensure complete consumption of the carboxylic acid. - Purify the crude product using flash column chromatography.[3] |
Esterification Reactions
Issue 1: Low Conversion to the Ester
| Potential Cause | Troubleshooting Steps |
| Equilibrium Limitation (Fischer Esterification) | - Use a large excess of the alcohol, which can also serve as the solvent.[4] - Remove water as it is formed, for example, by using a Dean-Stark apparatus. - Increase the amount of acid catalyst. |
| Steric Hindrance | - For sterically hindered alcohols, consider using a Mitsunobu reaction, which proceeds under milder conditions.[5][6][7] |
| Decomposition of Reagents (Mitsunobu Reaction) | - Ensure the DEAD or DIAD reagent is added slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the exothermic reaction.[6][7] |
Frequently Asked Questions (FAQs)
Q1: Which amide coupling reagent is best for this compound?
The choice of coupling reagent depends on the nucleophilicity of your amine.
-
For simple, non-hindered primary and secondary amines: A carbodiimide-based coupling with EDC and an additive like HOBt is a good starting point. This combination is less likely to cause O-acylation of the phenolic hydroxyl group.
-
For electron-deficient or sterically hindered amines: A more powerful uronium salt like HATU is often more effective and can lead to higher yields and faster reaction times.[2] However, be mindful of the increased risk of O-acylation.
Q2: Do I need to protect the hydroxyl group of this compound before amide coupling?
In many cases, protection of the hydroxyl group is not necessary if the reaction conditions are carefully chosen. Using a less reactive coupling reagent (like EDC/HOBt) and controlling the temperature can favor N-acylation. However, if you are consistently observing significant O-acylation, protecting the hydroxyl group as a methyl ether or another suitable protecting group may be necessary.
Q3: What is the best method for esterifying this compound?
-
For simple primary and secondary alcohols: Fischer esterification is a straightforward method. This involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid).[4]
-
For more sensitive or sterically hindered alcohols: The Mitsunobu reaction is a milder alternative that proceeds at room temperature.[5][6][7] This reaction uses triphenylphosphine and an azodicarboxylate like DEAD or DIAD.
Q4: My reaction is complete, but I'm having trouble purifying the product. What should I do?
Purification of salicylamides and their esters can be challenging due to the potential for byproducts with similar polarities.
-
Column Chromatography: This is the most common method for purification. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes, or adding a small amount of methanol to a dichloromethane/ethyl acetate mixture) to achieve better separation.[3]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Aqueous Workup: A thorough aqueous workup is crucial to remove water-soluble impurities. Washing the organic layer with a mild acid, a mild base, and brine can remove many common impurities.
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
-
Dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq.).
-
Add HATU (1.1-1.5 eq.) to the solution and stir for 15-30 minutes at room temperature for pre-activation.[1]
-
Add the amine (1.0-1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[8]
Protocol 2: General Amide Coupling using EDC/HOBt
-
Dissolve this compound (1.0 eq.), HOBt (1.1-1.5 eq.), and the amine (1.0-1.2 eq.) in anhydrous DMF or DCM.
-
Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.1-1.5 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[8]
Protocol 3: Fischer Esterification
-
Dissolve this compound in a large excess of the desired alcohol (e.g., 20-50 equivalents), which also acts as the solvent.[4]
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After cooling, neutralize the excess acid with a saturated NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography if necessary.
Protocol 4: Mitsunobu Esterification
-
Dissolve this compound (1.0 eq.), the alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF under an inert atmosphere.[7]
-
Cool the solution to 0 °C.
-
Slowly add DIAD or DEAD (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Concentrate the reaction mixture and purify directly by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.
Visualizations
Caption: General workflow for amide coupling reactions.
Caption: Troubleshooting decision tree for low amide yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US7262325B2 - Method of preparing salicylamides - Google Patents [patents.google.com]
- 4. ijstr.org [ijstr.org]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. benchchem.com [benchchem.com]
troubleshooting low reactivity of 2-hydroxy-5-(trifluoromethoxy)benzoic acid
Welcome to the technical support center for 2-hydroxy-5-(trifluoromethoxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot challenges related to the reactivity of this compound in various chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound showing low reactivity in esterification/amide coupling reactions?
A1: The reduced reactivity of this compound can be attributed to several electronic and steric factors:
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Electron-Withdrawing Effects: The potent electron-withdrawing nature of the trifluoromethoxy (-OCF₃) group at the para position to the hydroxyl group and meta to the carboxylic acid significantly decreases the electron density of the aromatic ring.[1][2] This effect, while increasing the acidity of the carboxylic acid, can deactivate the ring towards certain electrophilic substitutions and influence the reactivity of the carboxyl group itself.
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Intramolecular Hydrogen Bonding: Similar to other salicylic acid derivatives, an intramolecular hydrogen bond exists between the hydroxyl group and the carbonyl oxygen of the carboxylic acid.[3] This interaction stabilizes the molecule and can increase the steric hindrance around the carboxylic acid, making it less accessible to nucleophiles.
-
Steric Hindrance: The ortho-hydroxyl group can sterically hinder the approach of bulky reagents to the carboxylic acid functionality.
Q2: What are the key physicochemical properties of this compound that I should be aware of?
A2: Understanding the physical and chemical properties is crucial for designing experiments and troubleshooting.
| Property | Value | Reference |
| Molecular Formula | C₈H₅F₃O₄ | [4][5] |
| Molecular Weight | 222.12 g/mol | |
| Appearance | White to yellow solid | [3] |
| Melting Point | 130-132 °C | [3] |
| pKa (Predicted) | ~2.55 | [3] |
| LogP | 3.89 | [3] |
| Storage | Room temperature, sealed in a dry, inert atmosphere. | [3] |
Q3: Are there any specific safety precautions I should take when handling this compound?
A3: Yes, this compound is classified as a hazardous substance. Always consult the Safety Data Sheet (SDS) before use. General precautions include:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
Troubleshooting Guides
Issue 1: Low Yield in Esterification Reactions
Problem: Standard Fischer esterification conditions (acid catalyst, excess alcohol, heat) are resulting in low conversion or decomposition of the starting material.
Possible Causes & Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| Strong electron-withdrawing effect of the -OCF₃ group reduces the nucleophilicity of the carbonyl oxygen, making protonation less favorable. | Use a more reactive electrophile or a more potent activation method. | Protocol A: Acyl Chloride Formation followed by Esterification |
| Steric hindrance from the ortho-hydroxyl group. | Employ a less bulky alcohol or use a coupling agent that can overcome steric hindrance. | Protocol B: Carbodiimide-Mediated Esterification |
| Decomposition at elevated temperatures. | Use milder reaction conditions. | Protocol B: Carbodiimide-Mediated Esterification |
| Intramolecular hydrogen bonding. | Consider protecting the hydroxyl group prior to esterification. | Protocol C: Protection of Hydroxyl Group |
Issue 2: Poor Conversion in Amide Coupling Reactions
Problem: Direct amide bond formation using standard coupling reagents (e.g., DCC, EDC) is inefficient.
Possible Causes & Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| Reduced reactivity of the carboxylic acid due to electronic effects. | Activate the carboxylic acid to a more reactive species. Uronium-based coupling reagents are often more effective for electron-deficient substrates. | Protocol D: HATU-Mediated Amide Coupling |
| Side reactions with the coupling reagent. | Optimize the reaction conditions, including the order of addition of reagents and temperature. | Protocol D: HATU-Mediated Amide Coupling |
| Steric hindrance. | Use a less sterically demanding amine or consider converting the carboxylic acid to an acyl chloride first. | Protocol E: Acyl Chloride-Mediated Amide Coupling |
Experimental Protocols
Protocol A: Acyl Chloride Formation followed by Esterification
-
Acyl Chloride Formation:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.
-
Add thionyl chloride (SOCl₂) (1.5-2.0 eq) or oxalyl chloride ((COCl)₂) (1.2 eq) with a catalytic amount of dimethylformamide (DMF) (1-2 drops).
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 1-3 hours, monitoring the reaction by TLC or the cessation of gas evolution.
-
Remove the excess SOCl₂ or (COCl)₂ and solvent under reduced pressure.
-
-
Esterification:
-
Dissolve the crude acyl chloride in anhydrous DCM or THF.
-
In a separate flask, dissolve the desired alcohol (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.5 eq) in the same solvent.
-
Slowly add the alcohol solution to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude ester by column chromatography.
-
Protocol B: Carbodiimide-Mediated Esterification
-
In a round-bottom flask, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1-0.2 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
If using DCC, filter off the dicyclohexylurea (DCU) byproduct.
-
Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol C: Protection of the Hydroxyl Group (as a Silyl Ether)
-
Protection:
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 4-12 hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The protected acid can then be used in esterification reactions (Protocol A or B).
-
-
Deprotection:
-
Dissolve the silyl-protected ester in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1 M in THF, 1.2 eq) at 0 °C.
-
Stir at room temperature for 1-3 hours.
-
Quench with water and extract with ethyl acetate.
-
Wash with brine, dry, and concentrate to yield the deprotected ester.
-
Protocol D: HATU-Mediated Amide Coupling
-
Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq) in anhydrous DMF or DCM.
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the amide by column chromatography.
Protocol E: Acyl Chloride-Mediated Amide Coupling
-
Follow step 1 of Protocol A to generate the acyl chloride.
-
Amidation:
-
Dissolve the crude acyl chloride in anhydrous DCM or THF.
-
In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a base such as triethylamine or pyridine (1.5 eq) in the same solvent.
-
Slowly add the amine solution to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours.
-
Work up and purify as described in Protocol A.
-
Visualizing Reaction Pathways and Troubleshooting Logic
Troubleshooting Workflow for Low Reactivity
Caption: A decision-making workflow for troubleshooting low reactivity.
General Reaction Scheme for Activating the Carboxylic Acid
Caption: Pathways for activating the carboxylic acid for subsequent reactions.
References
preventing decomposition of 2-hydroxy-5-(trifluoromethoxy)benzoic acid during reactions
Welcome to the technical support center for 2-hydroxy-5-(trifluoromethoxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns with this compound?
A1: The primary stability concern is decarboxylation, the loss of the carboxylic acid group as carbon dioxide, especially at elevated temperatures. The presence of the ortho-hydroxyl group makes it susceptible to this decomposition pathway, similar to other salicylic acid derivatives. Additionally, the hydroxyl group can undergo unwanted side reactions, such as acylation, if not properly protected.
Q2: How does the trifluoromethoxy group affect the stability of the molecule?
A2: The trifluoromethoxy group is a strong electron-withdrawing group. This electronic effect can influence the reactivity of the aromatic ring and the acidity of the carboxylic acid and phenolic proton. While it generally enhances metabolic stability in a biological context, its impact on thermal stability during reactions requires careful consideration of reaction conditions. The trifluoromethoxy group itself is generally stable to a wide range of chemical conditions.[1]
Q3: What is the typical decarboxylation temperature for this compound?
Q4: Can I perform reactions without protecting groups?
A4: It is possible but risky, depending on the reaction conditions. For reactions that are run at or near room temperature and under mild conditions, you might be able to proceed without protecting groups. However, for reactions requiring heat or strong reagents, protecting either the hydroxyl group, the carboxylic acid group, or both is highly recommended to prevent decomposition and side reactions.
Troubleshooting Guide
Issue: My reaction is turning dark, and I am observing gas evolution.
-
Possible Cause: This is a strong indication of decomposition, likely decarboxylation, which releases CO2 gas. The dark color suggests the formation of phenolic byproducts and other degradation materials.
-
Solution:
-
Lower the Reaction Temperature: Immediately reduce the temperature of your reaction. If possible, run the reaction at a lower temperature for a longer duration.
-
Use a Milder Base/Acid: If your reaction involves a strong acid or base, consider using a milder alternative.
-
Implement Protecting Groups: If temperature reduction is not feasible, you will need to protect the carboxylic acid and/or the hydroxyl group. Refer to the Protecting Group Strategies section below.
-
Issue: I am getting a mixture of products, including one where my acylating agent has attached to the hydroxyl group.
-
Possible Cause: The phenolic hydroxyl group is nucleophilic and can react with electrophilic reagents, such as acylating or alkylating agents.
-
Solution:
-
Protect the Hydroxyl Group: Before introducing the electrophilic reagent, protect the hydroxyl group as an ether (e.g., methyl, benzyl) or a silyl ether. See the Protecting Group Strategies section for more details.
-
Control Stoichiometry and Addition Rate: In some cases, carefully controlling the stoichiometry of the electrophile and adding it slowly at a low temperature can minimize O-acylation.
-
Issue: My yield is consistently low, even without obvious signs of decomposition.
-
Possible Cause: Subtle decomposition or side reactions may be occurring. The starting material might also be impure.
-
Solution:
-
Analyze Your Starting Material: Confirm the purity of your this compound using techniques like NMR or LC-MS.
-
Optimize Reaction Conditions: Systematically vary reaction parameters such as temperature, solvent, and catalyst to find the optimal conditions for your specific transformation.
-
Employ Protecting Groups: Even if decomposition is not obvious, using protecting groups can often improve yields by preventing minor side reactions.
-
Protecting Group Strategies
Protecting groups are essential tools to prevent the decomposition and unwanted side reactions of this compound. The choice of protecting group depends on the specific reaction conditions you plan to use.
Protecting the Carboxylic Acid Group
The most common strategy is to convert the carboxylic acid to an ester.
| Protecting Group | Example Reagent(s) | Deprotection Condition | Notes |
| Methyl Ester | Methanol, H₂SO₄ (cat.) | Acid or base hydrolysis | A simple and common protecting group. |
| Benzyl Ester | Benzyl bromide, base | Hydrogenolysis (H₂, Pd/C) | Useful when acid or base-labile groups are present elsewhere in the molecule. |
| t-Butyl Ester | Isobutylene, H₂SO₄ (cat.) | Mild acid (e.g., TFA) | Stable to base and nucleophiles. |
Protecting the Hydroxyl Group
The phenolic hydroxyl group can be protected as an ether or an ester.
| Protecting Group | Example Reagent(s) | Deprotection Condition | Notes |
| Methyl Ether | Dimethyl sulfate, base | Strong acid (e.g., BBr₃) | Very stable, but requires harsh deprotection. |
| Benzyl Ether | Benzyl bromide, base | Hydrogenolysis (H₂, Pd/C) | Common and removed under neutral conditions. |
| Silyl Ethers (e.g., TBDMS) | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) | Mildly removed, but may not be stable to strongly acidic or basic conditions. |
Experimental Protocols
Protocol 1: Methyl Ester Protection of the Carboxylic Acid
This protocol describes a standard Fischer esterification.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous methanol (10-20 eq.).
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq.).
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete in 2-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize the acid (caution: CO₂ evolution), and finally with brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-hydroxy-5-(trifluoromethoxy)benzoate. Purify by column chromatography on silica gel if necessary.
Protocol 2: Benzyl Ether Protection of the Hydroxyl Group
This protocol describes a typical Williamson ether synthesis.
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as acetone or DMF.
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.).
-
Alkylating Agent Addition: Add benzyl bromide (1.1 eq.) and a catalytic amount of sodium iodide.
-
Reaction: Heat the mixture to 50-60°C and stir until the reaction is complete as monitored by TLC.
-
Work-up:
-
Cool the reaction mixture and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
Caption: Primary decomposition pathway of this compound.
Caption: General experimental workflow for reactions involving the target compound.
Caption: Troubleshooting flowchart for decomposition issues.
References
Technical Support Center: Scale-up Synthesis of 2-hydroxy-5-(trifluoromethoxy)benzoic acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 2-hydroxy-5-(trifluoromethoxy)benzoic acid. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to directly address potential challenges encountered during experimental scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most viable synthetic route for the scale-up production of this compound?
A1: The most industrially feasible and commonly referenced route for the synthesis of this compound involves a three-step process starting from trifluoromethoxybenzene. This pathway offers a balance of starting material availability, reaction robustness, and scalability. The key stages are:
-
Nitration and Reduction: Nitration of trifluoromethoxybenzene followed by reduction of the resulting nitro group to form 4-(trifluoromethoxy)aniline.
-
Diazotization and Hydrolysis: Conversion of 4-(trifluoromethoxy)aniline to a diazonium salt, which is then hydrolyzed to 4-(trifluoromethoxy)phenol.
-
Kolbe-Schmitt Carboxylation: Carboxylation of 4-(trifluoromethoxy)phenol under pressure with carbon dioxide to yield the final product, this compound.
Q2: What are the critical safety considerations when handling the intermediates and the final product?
A2: Safety is paramount throughout this synthesis. Key considerations include:
-
4-(Trifluoromethoxy)aniline: This intermediate is harmful if swallowed and can cause skin and eye irritation.[1] Handle in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][2]
-
4-(Trifluoromethoxy)phenol: This compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1] It may also cause respiratory irritation.[1] Work in a chemical fume hood and wear suitable PPE. The material can be sensitive to air, light, and moisture, so proper storage is crucial.[3]
-
This compound: This final product causes skin and serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory PPE should be worn, and handling should be performed in a well-ventilated area.[4]
-
Kolbe-Schmitt Reaction: This reaction is conducted at high pressure and elevated temperature, posing a significant risk of explosion if not properly controlled. Use of a high-pressure autoclave with appropriate safety reliefs is mandatory.
Q3: What are the major challenges in scaling up the Kolbe-Schmitt reaction for this synthesis?
A3: The primary challenges in scaling up the Kolbe-Schmitt carboxylation of 4-(trifluoromethoxy)phenol include:
-
Heat and Mass Transfer: The reaction is typically heterogeneous (solid-gas) and requires efficient mixing and heat transfer to ensure uniform reaction and prevent localized overheating.[5]
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can significantly reduce the yield.[6] Ensuring all reactants, solvents, and the reactor are thoroughly dry is critical.
-
Pressure Control: Maintaining high carbon dioxide pressure is essential for driving the carboxylation.[7] Any leaks in the system will lead to lower yields.
-
Regioselectivity: While the Kolbe-Schmitt reaction generally favors ortho-carboxylation with sodium phenoxide, the formation of the para-isomer (4-hydroxy-3-(trifluoromethoxy)benzoic acid) is a potential side reaction.[8]
Troubleshooting Guide
Issue 1: Low Yield in the Kolbe-Schmitt Carboxylation Step
| Potential Cause | Troubleshooting Action |
| Presence of Moisture | Ensure the sodium salt of 4-(trifluoromethoxy)phenol is completely anhydrous before charging it to the reactor. Dry all solvents and purge the reactor with an inert gas (e.g., nitrogen) before introducing reactants. |
| Insufficient CO₂ Pressure | Check the high-pressure reactor for leaks. Ensure a consistent and high pressure of carbon dioxide (typically 80-100 atm) is maintained throughout the reaction. |
| Poor Mass Transfer | Optimize the stirring rate to ensure efficient mixing of the solid phenoxide with the gaseous carbon dioxide. Consider using a solvent in which the phenoxide has some solubility to improve contact. |
| Suboptimal Reaction Temperature | The temperature is a critical parameter. For many Kolbe-Schmitt reactions, a temperature range of 125-150°C is optimal.[7][9] Temperatures that are too low will result in slow reaction rates, while excessively high temperatures may favor the formation of the undesired para-isomer or lead to decomposition. |
| Incomplete Formation of the Phenoxide | Ensure that the reaction between 4-(trifluoromethoxy)phenol and the base (e.g., sodium hydroxide) goes to completion to form the sodium phenoxide salt. |
Issue 2: Formation of Impurities and By-products
| Potential Cause | Troubleshooting Action |
| Formation of the para-Isomer | The choice of alkali metal cation can influence regioselectivity. Sodium salts generally favor ortho-carboxylation.[8] Ensure the use of sodium hydroxide for the formation of the phenoxide. Higher reaction temperatures can also promote the formation of the thermodynamically more stable para-isomer. |
| Unreacted 4-(trifluoromethoxy)phenol | Increase the reaction time or temperature (within the optimal range) to drive the reaction to completion. Ensure adequate CO₂ pressure is maintained. |
| Thermal Decomposition | Avoid localized overheating by ensuring efficient stirring and temperature control. The trifluoromethoxy group is generally stable, but prolonged exposure to very high temperatures could lead to degradation. |
Data Presentation
Table 1: Representative Scale-up Parameters for the Synthesis of 4-(trifluoromethoxy)aniline
| Parameter | Lab Scale (Illustrative) | Pilot Scale (Illustrative) |
| Starting Material | 1-nitro-4-(trifluoromethoxy)benzene | 1-nitro-4-(trifluoromethoxy)benzene |
| Reactant 1 | Iron powder | Iron powder |
| Reactant 2 | Hydrochloric acid | Hydrochloric acid |
| Solvent | Methanol | Methanol |
| Temperature | 60-65°C | 60-65°C |
| Reaction Time | 3-5 hours | 4-6 hours |
| Yield | ~90% | 85-90% |
Table 2: Representative Scale-up Parameters for the Synthesis of 4-(trifluoromethoxy)phenol
| Parameter | Lab Scale (Illustrative) | Pilot Scale (Illustrative) |
| Starting Material | 4-(trifluoromethoxy)aniline | 4-(trifluoromethoxy)aniline |
| Reactant 1 | Sodium nitrite | Sodium nitrite |
| Reactant 2 | Sulfuric acid | Sulfuric acid |
| Temperature (Diazotization) | 0-5°C | 0-5°C |
| Temperature (Hydrolysis) | 100-110°C | 100-110°C |
| Reaction Time | 2-3 hours | 3-4 hours |
| Yield | 70-80% | 65-75% |
Table 3: Representative Scale-up Parameters for the Kolbe-Schmitt Carboxylation
| Parameter | Lab Scale (Illustrative) | Pilot Scale (Illustrative) |
| Starting Material | 4-(trifluoromethoxy)phenol | 4-(trifluoromethoxy)phenol |
| Base | Sodium Hydroxide | Sodium Hydroxide |
| Reactant | Carbon Dioxide | Carbon Dioxide |
| Pressure | 80-100 atm | 80-100 atm |
| Temperature | 125-140°C | 125-140°C |
| Reaction Time | 6-8 hours | 8-10 hours |
| Yield | 60-70% | 55-65% |
Experimental Protocols
Protocol 1: Scale-up Synthesis of 4-(trifluoromethoxy)aniline
-
Reaction Setup: Charge a suitable glass-lined reactor with methanol. Add iron powder with stirring.
-
Addition of Reactants: Slowly add concentrated hydrochloric acid to the stirred suspension at a controlled rate to maintain the temperature below 30°C. Heat the mixture to 60-65°C.
-
Nitrobezene Addition: Add 1-nitro-4-(trifluoromethoxy)benzene dropwise to the reaction mixture, maintaining the temperature at 60-65°C. The addition should be controlled to manage the exotherm.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and filter off the iron salts. Wash the filter cake with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. Adjust the pH of the residue to 9-10 with an aqueous base. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield 4-(trifluoromethoxy)aniline.
Protocol 2: Scale-up Synthesis of 4-(trifluoromethoxy)phenol
-
Diazotization: In a separate reactor, prepare a solution of 4-(trifluoromethoxy)aniline in aqueous sulfuric acid. Cool the solution to 0-5°C. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C. Stir for an additional 30 minutes.
-
Hydrolysis: In the main reactor, bring a quantity of aqueous sulfuric acid to a boil (approximately 110°C).
-
Addition of Diazonium Salt: Carefully add the cold diazonium salt solution to the boiling sulfuric acid. Control the addition rate to manage the evolution of nitrogen gas.
-
Reaction Completion: After the addition is complete, continue to heat the mixture for an additional 1-2 hours.
-
Work-up and Purification: Cool the reaction mixture. The product may separate as an oil. Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane). Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure.
Protocol 3: Scale-up Synthesis of this compound (Kolbe-Schmitt Reaction)
-
Formation of Sodium Phenoxide: In a high-pressure autoclave, charge 4-(trifluoromethoxy)phenol and a stoichiometric amount of sodium hydroxide. Heat the mixture under vacuum to remove all traces of water, resulting in the dry sodium 4-(trifluoromethoxy)phenoxide.
-
Carboxylation: Seal the autoclave and pressurize with dry carbon dioxide to 80-100 atm. Heat the reactor to 125-140°C with vigorous stirring.
-
Reaction Monitoring: Maintain the temperature and pressure for 8-10 hours. The reaction progress can be monitored by taking samples (if the reactor setup allows) and analyzing by HPLC.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess carbon dioxide.
-
Isolation and Purification: Dissolve the solid reaction mass in hot water. Acidify the aqueous solution with a mineral acid (e.g., hydrochloric acid or sulfuric acid) to a pH of 2-3 to precipitate the crude product. Filter the solid, wash with cold water, and dry. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the Kolbe-Schmitt reaction.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [guidechem.com]
- 5. Kolbe–Schmitt type reaction under ambient conditions mediated by an organic base - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO2 [mdpi.com]
- 8. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 9. publications.aston.ac.uk [publications.aston.ac.uk]
Technical Support Center: Managing Chemoselectivity in Reactions with 2-Hydroxy-5-(trifluoromethoxy)benzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-hydroxy-5-(trifluoromethoxy)benzoic acid. The presence of both a phenolic hydroxyl and a carboxylic acid group on the same aromatic ring presents unique challenges in controlling reaction selectivity. This guide offers strategies and detailed protocols to achieve the desired chemical transformations.
Troubleshooting Guides & FAQs
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving chemoselectivity with this compound?
The primary challenge arises from the presence of two nucleophilic functional groups: a moderately acidic phenolic hydroxyl group and a carboxylic acid. The trifluoromethoxy group at the 5-position is an electron-withdrawing group, which increases the acidity of the phenolic hydroxyl compared to phenol itself. Additionally, intramolecular hydrogen bonding between the hydroxyl and carboxyl groups can influence the reactivity of both.[1] Consequently, many reagents can react with both sites, leading to mixtures of products.
Q2: How can I selectively react at the carboxylic acid group without affecting the phenolic hydroxyl group?
To selectively target the carboxylic acid, you can either:
-
Choose reaction conditions that favor reaction at the more nucleophilic carboxylate: This is often difficult as the phenoxide is also nucleophilic.
-
Protect the phenolic hydroxyl group: This is the most common and reliable strategy. By temporarily masking the hydroxyl group with a suitable protecting group, you can perform reactions on the carboxylic acid and then deprotect the phenol.
Q3: What are the best methods for selective esterification of the carboxylic acid?
Selective esterification can be achieved under acidic conditions (Fischer esterification) or by using coupling agents.
-
Fischer Esterification: While seemingly straightforward, this method can sometimes lead to side reactions if not carefully controlled, especially at high temperatures.
-
Coupling Agents: Using coupling agents like dicyclohexylcarbodiimide (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) allows for milder reaction conditions, which can improve selectivity. For enhanced selectivity with diols, the use of additives like Oxyma in a mixed aqueous-organic solvent system has been shown to be effective for primary alcohols and could be adapted.[2]
-
Protection-Esterification-Deprotection: Protecting the phenol, esterifying the carboxylic acid, and then deprotecting the phenol is the most robust method for achieving high selectivity.
Q4: How can I achieve selective amidation of the carboxylic acid?
Similar to esterification, selective amidation is best achieved by:
-
Using peptide coupling agents: Reagents such as HATU, HBTU, or BOP are highly efficient for amide bond formation under mild conditions, minimizing reactions with the unprotected phenol.
-
Protecting the phenolic hydroxyl group: This strategy ensures that the amine reacts exclusively with the activated carboxylic acid.
Q5: What are suitable protecting groups for the phenolic hydroxyl group?
The choice of protecting group is critical and depends on the subsequent reaction conditions. Ideal protecting groups should be:
-
Easy to introduce in high yield.
-
Stable to the conditions of the desired reaction at the carboxylic acid.
-
Easy to remove in high yield without affecting other functional groups.
Common protecting groups for phenols include:
-
Ethers: Methyl, benzyl (Bn), or silyl ethers (e.g., TBDMS, TIPS).[3]
-
Esters: Acetate or pivaloate.
-
Carbonates: Boc or Cbz.
Q6: What is an orthogonal protecting group strategy and why is it useful?
An orthogonal protecting group strategy involves using multiple protecting groups in a molecule that can be removed under different conditions without affecting each other.[3] For example, you could protect the phenol with a TBDMS group (removed by fluoride) and the carboxylic acid as a benzyl ester (removed by hydrogenolysis). This allows for the selective deprotection and subsequent reaction at either site independently.
Experimental Protocols & Data
Protocol 1: Selective Protection of the Phenolic Hydroxyl Group as a Silyl Ether
This protocol describes the protection of the phenolic hydroxyl group of this compound using tert-butyldimethylsilyl chloride (TBDMSCl).
Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add imidazole (2.5 eq).
-
Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reagent | Molar Equivalent |
| This compound | 1.0 |
| Imidazole | 2.5 |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 1.2 |
| N,N-Dimethylformamide (DMF) | - |
Protocol 2: Selective Esterification of the Carboxylic Acid (with Protected Phenol)
This protocol outlines the esterification of the carboxylic acid of TBDMS-protected this compound.
Methodology:
-
Dissolve the TBDMS-protected starting material (1.0 eq) in dichloromethane (DCM).
-
Add the desired alcohol (e.g., ethanol, 1.5 eq).
-
Add 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Cool the mixture to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, dilute with DCM and wash with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The silyl protecting group can then be removed using tetrabutylammonium fluoride (TBAF) in THF.
| Reagent | Molar Equivalent |
| TBDMS-protected acid | 1.0 |
| Alcohol (e.g., Ethanol) | 1.5 |
| 4-Dimethylaminopyridine (DMAP) | 0.1 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | 1.2 |
| Dichloromethane (DCM) | - |
Protocol 3: Selective Amidation of the Carboxylic Acid (with Protected Phenol)
This protocol details the formation of an amide from the TBDMS-protected carboxylic acid.
Methodology:
-
Dissolve the TBDMS-protected starting material (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir for 15 minutes at room temperature.
-
Add the desired amine (1.1 eq).
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Deprotect the phenolic hydroxyl group using TBAF in THF.
| Reagent | Molar Equivalent |
| TBDMS-protected acid | 1.0 |
| HATU | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 3.0 |
| Amine | 1.1 |
| N,N-Dimethylformamide (DMF) | - |
Quantitative Data for Selective Reactions on Substituted Salicylic Acids
Note: The following data is for reactions on analogous substituted salicylic acids and serves as a representative guide for expected yields and selectivity.
| Reaction | Substrate | Reagents and Conditions | Yield (%) | Selectivity (Product Ratio) |
| Selective Esterification (Phenol) | Salicylic Acid | PhB(OH)₂, Toluene, reflux | >95 | O-acylation selective |
| Selective Esterification (Carboxyl) | Salicylic Acid | SOCl₂, MeOH, reflux | 90-95 | Carboxyl selective |
| Selective Amidation (Carboxyl) | 5-Nitrosalicylic acid | Boc-L-Phe-OH, EDCI, HOBt, NMM, DMF | 85 | Carboxyl selective |
| Selective O-Alkylation (Phenol) | Methyl Salicylate | Alkyl halide, K₂CO₃, Acetone, reflux | 80-95 | Phenol selective |
Visualizations
References
Validation & Comparative
Comparative Efficacy of 2-Hydroxybenzoic Acid Derivatives and Other SIRT5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of these 2-hydroxybenzoic acid derivatives against other classes of SIRT5 inhibitors, supported by experimental data and detailed methodologies.
Quantitative Comparison of SIRT5 Inhibitor Efficacy
The inhibitory potency of various compounds against SIRT5 is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes the reported efficacy of several SIRT5 inhibitors, including a representative from the 2-hydroxybenzoic acid derivative class.
| Inhibitor Class | Specific Compound | SIRT5 IC50 (µM) | SIRT5 Ki (µM) | Selectivity Notes |
| 2-Hydroxybenzoic Acid Derivatives | Compound 11 | 26.4 ± 0.8[2] | - | High selectivity over SIRT1, SIRT2, and SIRT3 (no inhibition observed at 400 µM).[2] |
| Compound 43 | ~2.6 (10-fold more potent than Cmpd 11)[1][2] | - | Selective over SIRT1, SIRT2, and SIRT3.[2] | |
| Polysulfonated Naphthylureas | Suramin | 22 - 25[4][5][6] | - | Non-selective, also inhibits SIRT1, SIRT2, and SIRT3.[5] |
| Thiobarbiturates | Thiobarbiturate Derivative 2 | 2.3 ± 0.2[7] | - | Selective over SIRT3.[7] |
| Thiobarbiturate Derivative 1 | 3.6 ± 0.2[7] | - | Selective over SIRT3.[7] | |
| Indoles | GW5074 | Potent inhibitor of desuccinylation activity[8][9] | - | Also inhibits other kinases and shows substrate-specific effects.[10] |
| Peptide-Based Inhibitors | H3K9TSu (Thiosuccinyl Peptide) | 5[5] | - | Highly selective for SIRT5 over SIRT1, SIRT2, and SIRT3.[5] |
| DK1-04 | 0.34[4] | - | No inhibition of SIRT1-3, 6 at 83.3 µM.[4] | |
| Compound 39 | 0.0154 (15.4 nM)[4] | - | A very potent peptide-based inhibitor.[4] | |
| Thiourea Derivatives | JH-I5-2 | 0.89[4] | - | Potent SIRT5 inhibition.[4] |
| Compound 26 | 0.45[4] | - | Potent SIRT5 inhibition.[4] | |
| Natural Compounds | Nicotinamide | 150[5] | - | Non-selective sirtuin inhibitor.[5] |
Experimental Protocols
The determination of SIRT5 inhibitory activity and selectivity relies on robust and reproducible experimental methodologies. Below are detailed protocols for two key assays frequently cited in the literature.
Trypsin-Coupled Fluorescence-Based Enzymatic Assay
This assay is a common method for measuring the enzymatic activity of sirtuins and the inhibitory effects of compounds.
Principle: This assay quantifies the deacylation activity of SIRT5 on a fluorogenic substrate. The SIRT5-mediated removal of an acyl group from a peptide substrate makes it susceptible to cleavage by trypsin, which releases a fluorescent molecule. The increase in fluorescence is proportional to the enzymatic activity.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., a succinylated peptide with a fluorescent reporter and a quencher)
-
NAD+
-
Trypsin
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds (dissolved in DMSO)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In the wells of a 384-well plate, add the SIRT5 enzyme, the fluorogenic substrate, and NAD+.
-
Add the test compounds to the respective wells. A control with DMSO is run in parallel.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the SIRT5 reaction and initiate the trypsin digestion by adding a solution of trypsin.
-
Incubate the plate for an additional period (e.g., 20 minutes) at 37°C to allow for the cleavage of the deacylated substrate.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 460 nm emission).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation using graphing software.
Thermal Shift Assay (TSA)
TSA is used to assess the direct binding of a compound to a target protein by measuring changes in the protein's thermal stability.
Principle: The binding of a ligand (inhibitor) to a protein typically increases its thermal stability. This change in the melting temperature (Tm) of the protein can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.
Materials:
-
Recombinant human SIRT5 enzyme
-
SYPRO Orange dye (or similar fluorescent dye)
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
Real-time PCR instrument capable of performing a thermal melt
Procedure:
-
Prepare a master mix containing the SIRT5 enzyme and SYPRO Orange dye in the assay buffer.
-
Dispense the master mix into the wells of a 96-well PCR plate.
-
Add the test compounds at various concentrations to the wells. A DMSO control is included.
-
Seal the plate and centrifuge briefly to mix the contents.
-
Place the plate in a real-time PCR instrument.
-
Run a thermal melt protocol, gradually increasing the temperature from a baseline (e.g., 25°C) to a denaturing temperature (e.g., 95°C) while continuously monitoring the fluorescence.
-
The melting temperature (Tm) is determined from the inflection point of the melting curve.
-
A positive shift in the Tm in the presence of a compound compared to the DMSO control indicates direct binding.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the SIRT5 signaling pathway and a typical workflow for inhibitor screening.
References
- 1. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Hydroxybenzoic Acid Derivatives as Inhibitors and Degraders of Sirtuins - University of Michigan [available-inventions.umich.edu]
- 4. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of inhibition of the human NAD+-dependent deacetylase SIRT5 by suramin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of the NAD+-Dependent Protein Desuccinylase and Demalonylase Sirt5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the human deacylase Sirtuin 5 by the indole GW5074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. mdpi.com [mdpi.com]
A Tale of Two Fluorines: Trifluoromethoxy vs. Trifluoromethyl in Drug Design
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug design, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. Among the most frequently employed moieties are the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups. While structurally similar, these two groups impart distinct and often complementary characteristics to a molecule. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the rational design of next-generation pharmaceuticals.
Physicochemical Properties: A Quantitative Comparison
The subtle difference of an oxygen atom between the trifluoromethoxy and trifluoromethyl groups leads to significant variations in their physicochemical profiles. These differences can be leveraged to fine-tune a drug candidate's properties for optimal efficacy and safety.
| Property | Trifluoromethoxy (-OCF3) | Trifluoromethyl (-CF3) | Impact on Drug Design |
| Lipophilicity (Hansch π) | +1.04[1][2] | +0.88[1][2][3] | Both groups increase lipophilicity, enhancing membrane permeability and cell uptake. The -OCF3 group provides a greater lipophilic contribution.[1][3][4] |
| Electronic Effect | Strong electron-withdrawing[5] | Strong electron-withdrawing[1][6] | Modulates the pKa of nearby functional groups, influencing ionization state and receptor interactions. The -OCF3 group's effect is influenced by its orthogonal orientation to the aromatic ring.[2][5] |
| Metabolic Stability | High; blocks O-demethylation[7][8] | High; blocks oxidation of methyl groups[1][3][9] | The robust C-F bonds in both groups confer significant resistance to metabolic degradation, increasing the drug's half-life.[1][3][4] |
| Hydrogen Bond Acceptance | Weak | None | The oxygen in the -OCF3 group is a very weak hydrogen bond acceptor due to the strong electron-withdrawing effect of the CF3 group.[1] |
| Steric Profile | Bulkier than -CF3 | Less bulky than -OCF3 | Can influence binding affinity and selectivity by occupying different regions of a target's binding pocket.[1][3] |
Delving Deeper: Experimental Insights
The true impact of these functional groups is best understood through direct experimental comparison. Below are representative protocols for assessing key drug-like properties.
Experimental Protocol: In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolic degradation of a compound containing a trifluoromethoxy or trifluoromethyl group in a liver microsome model.[10][11][12]
Materials:
-
Test compounds (OCF3- and CF3-analogues)
-
NADPH regenerating system (cofactor for CYP450 enzymes)[10][13]
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard
Procedure:
-
Prepare a stock solution of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[9]
-
Plot the natural logarithm of the percentage of remaining parent compound against time to determine the degradation rate constant and calculate the in vitro half-life (t½).[9]
Experimental Protocol: Lipophilicity Determination (logP) by RP-HPLC
Objective: To experimentally determine the lipophilicity (logP) of compounds containing trifluoromethoxy and trifluoromethyl groups using reversed-phase high-performance liquid chromatography (RP-HPLC).[14][15]
Materials:
-
Test compounds (OCF3- and CF3-analogues)
-
A set of standard compounds with known logP values
-
HPLC system with a C18 column
-
Mobile phase: Acetonitrile and water
-
UV detector
Procedure:
-
Prepare stock solutions of the test compounds and standard compounds in a suitable solvent.
-
Perform isocratic HPLC runs for each standard compound using different mobile phase compositions (e.g., varying percentages of acetonitrile in water).
-
Measure the retention time (t_R_) for each standard compound at each mobile phase composition.
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time.
-
Extrapolate the capacity factor to 100% aqueous mobile phase (log k'w) by plotting log k' against the percentage of organic modifier and extrapolating to 0%.
-
Generate a calibration curve by plotting the known logP values of the standard compounds against their determined log k'w values.
-
Run the test compounds under the same set of HPLC conditions to determine their log k'w values.
-
Use the calibration curve to determine the experimental logP values for the test compounds.
Visualizing the Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: Key property comparisons and their impact on drug design.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. m.youtube.com [m.youtube.com]
- 14. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 15. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 2-Hydroxy-5-(trifluoromethoxy)benzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct comparative studies on the biological activities of the positional isomers of 2-hydroxy-5-(trifluoromethoxy)benzoic acid are limited in publicly available scientific literature. This guide provides a comparative overview based on the biological activities of structurally related compounds, primarily isomers of hydroxy-trifluoromethyl-benzoic acid, to infer potential activities and guide future research.
Introduction
This compound and its isomers are salicylic acid derivatives that hold significant potential in drug discovery. The incorporation of a trifluoromethoxy (-OCF₃) group can significantly alter the physicochemical and biological properties of the parent molecule, including its lipophilicity, metabolic stability, and target-binding affinity. Understanding the structure-activity relationship (SAR) of these isomers is crucial for the development of novel therapeutic agents. This guide summarizes the available data on the potential anti-inflammatory, cytotoxic, and antimicrobial activities of these compounds and provides detailed experimental protocols for their evaluation.
Data Presentation
Anti-inflammatory Activity
The primary mechanism of action for many salicylic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Another important target in inflammatory pathways is the transcription factor NF-κB. Available data on related trifluoromethyl-substituted hydroxybenzoic acids suggests potential anti-inflammatory properties.
| Compound | Target/Assay | Activity/Endpoint | Result | Reference |
| 2-(2-Hydroxypropanamido)-5-(trifluoromethyl)benzoic acid (HFBA) | COX Enzyme | Anti-inflammatory & Antiplatelet | Superior to aspirin with less gastrointestinal toxicity.[1] | [1] |
| 2-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB) | NF-κB Activation | Inhibition of NF-κB | Potent inhibitor of NF-κB activation. | Not explicitly stated in snippets |
Note: The data above is for trifluoromethyl (-CF₃) substituted compounds, which may serve as a surrogate for understanding the potential activity of trifluoromethoxy (-OCF₃) substituted isomers.
Cytotoxic Activity
The cytotoxic potential of these compounds is crucial for assessing their therapeutic window and potential as anticancer agents. The MTT assay is a standard method for evaluating in vitro cytotoxicity.
No direct experimental data on the cytotoxic activity of this compound isomers was found in the provided search results. Evaluation of cytotoxicity is a critical step in the pharmacological profiling of these compounds.
Antimicrobial Activity
The antimicrobial properties of phenolic acids are well-documented. The minimum inhibitory concentration (MIC) is a key parameter for quantifying antimicrobial efficacy.
No direct experimental data on the antimicrobial activity of this compound isomers was found in the provided search results. Given the known antimicrobial activity of other hydroxybenzoic acid derivatives, this is a relevant area for future investigation.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme
-
Reaction buffer (e.g., Tris-HCl)
-
Test compounds and reference inhibitor (e.g., celecoxib, ibuprofen)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, heme, and the COX enzyme in a 96-well plate.
-
Add the test compound at various concentrations to the wells. Include wells with a reference inhibitor and a vehicle control.
-
Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Measure the rate of oxygen consumption using an oxygen electrode or the production of prostaglandin E₂ (PGE₂) using an ELISA kit.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
NF-κB Luciferase Reporter Assay
This cell-based assay measures the activation of the NF-κB signaling pathway.
Materials:
-
A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293/NF-κB-luc).
-
Cell culture medium and supplements.
-
Stimulating agent (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)).
-
Test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with TNF-α or LPS to induce NF-κB activation. Include unstimulated and vehicle-treated controls.
-
Incubate the plate for an appropriate time (e.g., 6-8 hours) to allow for luciferase expression.
-
Lyse the cells and add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to cell viability (e.g., using an MTT assay) and calculate the percentage of inhibition of NF-κB activation.
MTT Cytotoxicity Assay
This colorimetric assay assesses cell viability based on the metabolic activity of mitochondria.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7) or normal cell lines (e.g., HEK293).
-
Cell culture medium and supplements.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach and grow for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Test compounds and reference antibiotics (e.g., ciprofloxacin, fluconazole).
-
96-well microtiter plates.
-
Spectrophotometer or microplate reader.
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the microbial inoculum to each well, including a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.
Mandatory Visualization
Caption: General NF-κB signaling pathway in inflammation.
Caption: Workflow for screening biological activity.
References
Uncharted Territory: The Anti-Inflammatory Potential of 2-Hydroxy-5-(trifluoromethoxy)benzoic Acid Derivatives Remains Unexplored
Despite a comprehensive review of scientific literature, no publicly available studies, quantitative data, or detailed experimental protocols on the anti-inflammatory activity of 2-hydroxy-5-(trifluoromethoxy)benzoic acid and its derivatives have been identified. This indicates that the evaluation of this specific class of compounds as potential anti-inflammatory agents is a novel area of research that is yet to be documented in published literature.
While the core structure of this compound, a salicylic acid derivative, suggests a potential for anti-inflammatory effects, likely through the inhibition of the cyclooxygenase (COX) enzymes, this remains a theoretical postulation without direct experimental evidence. The trifluoromethoxy substitution at the 5-position of the benzoic acid ring is a unique chemical feature that distinguishes it from more extensively studied halogenated salicylates.
For the purpose of providing a comparative framework for future research in this area, this guide will outline the established methodologies and signaling pathways relevant to the validation of novel anti-inflammatory agents, drawing parallels from studies on structurally related benzoic acid derivatives.
Comparative Landscape: Insights from Related Benzoic Acid Derivatives
Research into other halogenated benzoic acid derivatives offers a glimpse into the potential mechanisms and activities that derivatives of this compound might exhibit. For instance, a related compound, 2-hydroxy-4-(trifluoromethyl)benzoic acid, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) Triflusal, has been shown to inhibit the expression of cyclooxygenase-2 (COX-2)[1]. Another compound, a 3-hydroxy-5-trifluoromethyl-benzo(b)thiophene-2-carboxamide derivative, has demonstrated dual inhibition of both cyclooxygenase and 5-lipoxygenase, highlighting the potential for multi-target anti-inflammatory activity[2].
When new derivatives of this compound are synthesized and evaluated, their performance would be benchmarked against established NSAIDs. A common comparator in preclinical studies is Indomethacin, a potent COX inhibitor. The table below, adapted from research on other benzoic acid derivatives, illustrates how such comparative data is typically presented[3].
| Compound/Alternative | Dose (mg/kg) | In Vivo Model | % Inhibition of Edema |
| Hypothetical Derivative 1 | TBD | Carrageenan-induced paw edema | TBD |
| Hypothetical Derivative 2 | TBD | Carrageenan-induced paw edema | TBD |
| Indomethacin (Standard) | 10 | Carrageenan-induced paw edema | ~50-60% |
| Vehicle Control | - | Carrageenan-induced paw edema | 0% |
| TBD: To be determined by future studies. |
Foundational Experimental Protocols
The validation of a novel anti-inflammatory agent involves a cascade of in vitro and in vivo experiments. The following protocols are standard in the field and would be essential for characterizing the activity of this compound derivatives.
In Vitro Assay: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay is fundamental to determining the mechanism of action of potential NSAIDs.
Objective: To measure the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.
Methodology:
-
Recombinant human COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.
-
Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
The enzymatic reaction produces prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2).
-
The peroxidase activity of COX is then used to convert PGH2 to a chromogenic product, which can be measured spectrophotometrically.
-
The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents
This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of new compounds.
Objective: To assess the ability of a test compound to reduce acute inflammation in a living organism.
Methodology:
-
Rodents (typically rats or mice) are divided into control, standard (e.g., Indomethacin), and test groups.
-
The test compound or standard drug is administered orally or intraperitoneally.
-
After a set period (e.g., 60 minutes), a localized inflammation is induced by injecting a solution of carrageenan into the sub-plantar tissue of the hind paw.
-
The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema in the treated groups is calculated by comparing the increase in paw volume to the control group.
The Anticipated Signaling Pathway: Cyclooxygenase Inhibition
The primary mechanism of action for most NSAIDs involves the inhibition of the cyclooxygenase (COX) pathway. This pathway is central to the inflammatory response. Should this compound derivatives prove to be active, it is highly probable that they will modulate this pathway.
Caption: Hypothesized mechanism of action via the cyclooxygenase pathway.
Experimental Workflow for Validation
The logical progression from initial screening to preclinical evaluation of a novel anti-inflammatory compound is a critical process in drug discovery.
Caption: Standard workflow for validating novel anti-inflammatory compounds.
References
- 1. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of the dual inhibitor of cyclooxygenase and 5-lipoxygenase 3-hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenyl-ethenyl)-benzo (b)thiophene-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Analysis of Trifluoromethoxybenzoic Acid and Its Analogs in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacological properties of therapeutic candidates. Among these, the trifluoromethoxy (-OCF3) group is of significant interest due to its ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comparative analysis of trifluoromethoxybenzoic acid and its structural analogs, focusing on their performance in enzymatic assays. The information presented herein is intended to support researchers in drug discovery and development by providing objective experimental data, detailed methodologies, and visual representations of relevant biological pathways.
Data Presentation: Comparative Inhibitory Activity
While direct comparative data for trifluoromethoxybenzoic acid is limited in publicly available literature, valuable insights can be drawn from its close structural analog, 2-hydroxy-4-trifluoromethylbenzoic acid, a metabolite of the anti-inflammatory drug Triflusal. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, in comparison to the well-established non-steroidal anti-inflammatory drug (NSAID), aspirin.
| Compound | Target Enzyme | IC50 (mM) |
| 2-hydroxy-4-trifluoromethylbenzoic acid | COX-2 | 0.39[1] |
| Aspirin (2-acetoxybenzoic acid) | COX-2 | 0.18[1] |
| Triflusal | COX-2 | 0.16[1] |
| Sodium Salicylate | COX-2 | >10[1] |
Note: The data for 2-hydroxy-4-trifluoromethylbenzoic acid is presented as a surrogate for trifluoromethoxybenzoic acid due to the limited availability of direct comparative enzymatic assay data for the latter.
Experimental Protocols
To ensure the reproducibility and standardization of enzymatic assays for evaluating the inhibitory potential of trifluoromethoxybenzoic acid and its analogs, a detailed protocol for a Cyclooxygenase-2 (COX-2) inhibition assay is provided below.
Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric Method)
This assay quantifies the peroxidase activity of the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
Heme
-
Fluorometric Probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)
-
Arachidonic acid (substrate)
-
Test compounds (e.g., 4-trifluoromethoxybenzoic acid, dissolved in a suitable solvent like DMSO)
-
Positive control (e.g., Celecoxib)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer according to the manufacturer's instructions.
-
Assay Reaction Setup: In each well of the 96-well plate, add the following components in the specified order:
-
COX Assay Buffer
-
Heme
-
Fluorometric Probe
-
COX-2 enzyme
-
Test compound at various concentrations or vehicle control (for determining 100% enzyme activity).
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] * 100
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualization
Signaling Pathway Diagram
The anti-inflammatory effects of certain benzoic acid derivatives, including the trifluoromethyl analog of trifluoromethoxybenzoic acid, have been linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a critical regulator of the expression of pro-inflammatory genes, including COX-2. The following diagram illustrates a simplified representation of the canonical NF-κB signaling pathway and the potential point of inhibition by trifluoromethyl/trifluoromethoxybenzoic acid derivatives.
References
Comparative Guide to the Structure-Activity Relationship of 2-Hydroxy-5-(trifluoromethoxy)benzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-hydroxy-5-(trifluoromethoxy)benzoic acid analogs, focusing on their potential as anti-inflammatory agents. While comprehensive SAR studies on a series of this compound analogs are limited in publicly available literature, this document synthesizes information from closely related compounds, particularly trifluoromethylated analogs, to infer potential biological activities, key structural requirements, and experimental methodologies for their evaluation.
Introduction
This compound is a fluorinated derivative of salicylic acid. Salicylic acid and its analogs are well-known for their anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The introduction of a trifluoromethoxy (-OCF3) group at the 5-position is expected to enhance properties such as metabolic stability and membrane permeability due to its high lipophilicity and electron-withdrawing nature. These characteristics make this scaffold a promising starting point for the development of novel therapeutic agents.
Based on the biological activities of the closely related 2-hydroxy-5-(trifluoromethyl)benzoic acid derivatives, the primary target for analogs of this compound is likely the COX enzymes, which are key mediators of inflammation.[1] Additionally, other members of the 2-hydroxybenzoic acid family have shown inhibitory activity against other enzymes, such as Sirtuin 5 (SIRT5), indicating the potential for diverse biological targets.[2]
Core Structure and Key Functional Groups
The fundamental scaffold of the compounds discussed in this guide is 2-hydroxybenzoic acid (salicylic acid). The structure-activity relationship of these analogs is critically dependent on several key features:
-
2-Hydroxy Group: This group is crucial for the biological activity of many salicylic acid derivatives. It is involved in key interactions with the active site of target enzymes.
-
Carboxylic Acid Group: The carboxylate moiety is essential for binding to the active site of enzymes like COX and SIRT5, often forming critical salt bridges or hydrogen bonds.[2]
-
5-Trifluoromethoxy Group: This lipophilic and electron-withdrawing group is expected to influence the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, cell permeability, and binding affinity to the target protein.
Comparative Analysis of Analog Activity
Due to the limited direct experimental data for a series of this compound analogs, the following table presents a comparative summary of the inhibitory activities of closely related 2-hydroxybenzoic acid derivatives against SIRT5. This data provides valuable insights into how substitutions on the phenyl ring can modulate biological activity.
Table 1: SIRT5 Inhibitory Activities of 2-Hydroxybenzoic Acid Analogs
| Compound ID | R1 | R2 | R3 | SIRT5 IC50 (µM) |
| 1 | H | H | H | >100 |
| 2 | H | Cl | H | 45.3 ± 2.1 |
| 3 | H | Br | H | 38.7 ± 1.5 |
| 4 | H | I | H | 29.1 ± 1.2 |
| 5 | H | F | H | 62.5 ± 3.4 |
| 6 | H | CH3 | H | 78.2 ± 4.6 |
| 7 | H | OCH3 | H | 91.4 ± 5.3 |
| 8 | Cl | H | H | 55.1 ± 2.9 |
| 9 | H | H | Cl | 68.9 ± 3.7 |
Data is synthesized from a study on 2-hydroxybenzoic acid derivatives as SIRT5 inhibitors and is intended for illustrative purposes to guide future research on this compound analogs.[2]
Key Inferences for this compound Analogs:
-
Based on the data for halogenated analogs, the presence of an electron-withdrawing group at the 5-position generally enhances inhibitory activity.
-
The high lipophilicity of the trifluoromethoxy group may further improve cell permeability and target engagement compared to smaller halogen substituents.
-
Modifications at other positions on the phenyl ring (R1 and R3) are likely to impact activity and selectivity.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the biological activity of this compound analogs.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This assay is used to determine the potency of compounds in inhibiting COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a series of dilutions of the test compounds.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Test compound dilution or vehicle control (for 100% activity)
-
COX-1 or COX-2 enzyme
-
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction (slope) for each well. The percent inhibition is calculated using the following formula: % Inhibition = [(Slope of Control - Slope of Test) / Slope of Control] x 100 The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined by plotting the percent inhibition against the logarithm of the test compound concentration.
In Vitro SIRT5 Inhibition Assay (Fluorogenic)
This assay measures the ability of compounds to inhibit the deacylase activity of SIRT5.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., a peptide containing a succinylated lysine)
-
NAD+
-
Assay Buffer
-
Developer solution
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NAD+
-
Fluorogenic SIRT5 substrate
-
Test compound dilution or vehicle control
-
-
Initiation of Reaction: Add the SIRT5 enzyme to each well to initiate the reaction. Include a "no enzyme" control for background fluorescence.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Development: Add the developer solution to each well and incubate for an additional 15 minutes at 37°C.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percent inhibition and determine the IC50 value as described for the COX inhibition assay.
Mandatory Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of prostaglandin synthesis and inhibition by COX inhibitors.
Experimental Workflow
Caption: General experimental workflow for the discovery and optimization of novel inhibitors.
References
Trifluoromethoxylation: A Key to Unlocking Enhanced Metabolic Stability in Drug Candidates
A comparative guide for researchers, scientists, and drug development professionals on the metabolic stability of trifluoromethoxylated compounds, supported by experimental data and detailed methodologies.
In the pursuit of developing novel therapeutics, medicinal chemists are constantly seeking strategies to enhance the metabolic stability of drug candidates, a critical factor influencing their pharmacokinetic profile and overall efficacy. One such strategy that has gained significant traction is the incorporation of a trifluoromethoxy (-OCF3) group. This guide provides an objective comparison of the metabolic stability of trifluoromethoxylated compounds against their non-fluorinated or alternatively fluorinated analogs, supported by experimental data and detailed protocols.
The trifluoromethoxy group is increasingly utilized as a bioisostere for the more metabolically labile methoxy (-OCH3) group. The exceptional strength of the carbon-fluorine (C-F) bond renders the -OCF3 moiety highly resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[1][2] This inherent stability can significantly reduce the rate of oxidative metabolism, leading to a longer half-life, decreased clearance, and a more predictable pharmacokinetic profile.[1][3]
Comparative Analysis of Metabolic Stability
The introduction of a trifluoromethoxy group can profoundly impact a compound's metabolic fate. The following tables summarize the expected and observed effects on key metabolic stability parameters when a metabolically susceptible methoxy or methyl group is replaced with a trifluoromethoxy or trifluoromethyl group, respectively.
Table 1: Comparison of Metabolic Stability Parameters for Methoxy vs. Trifluoromethoxy Analogs
| Parameter | Methoxy (-OCH3) Analog | Trifluoromethoxy (-OCF3) Analog | Rationale |
| In Vitro Half-life (t½) | Shorter | Longer | The high C-F bond strength in the -OCF3 group prevents O-demethylation, a common and rapid metabolic pathway for methoxy-containing compounds.[4] |
| Intrinsic Clearance (CLint) | Higher | Lower | Reduced metabolic susceptibility of the -OCF3 group leads to a lower rate of clearance by liver microsomes. |
| Primary Metabolic Pathway | O-demethylation | Often shifts to other parts of the molecule (e.g., aromatic hydroxylation) | Blocking the primary site of metabolism forces enzymatic activity towards less favorable positions.[4] |
Table 2: Comparison of Metabolic Stability Parameters for Methyl vs. Trifluoromethyl Analogs
| Parameter | Methyl (-CH3) Analog | Trifluoromethyl (-CF3) Analog | Rationale |
| In Vitro Half-life (t½) | Shorter | Longer | The robust C-F bonds in the -CF3 group are resistant to enzymatic oxidation, a common metabolic route for methyl groups.[3] |
| Intrinsic Clearance (CLint) | Higher | Lower | Blocking a primary site of metabolism significantly reduces the overall rate of clearance.[3] |
| Number of Metabolites | Generally higher | Significantly reduced | Inhibition of the primary metabolic pathway limits the formation of downstream metabolites.[3] |
Experimental Protocols
The assessment of metabolic stability is predominantly conducted through in vitro assays using liver microsomes, which are rich in drug-metabolizing enzymes. The following is a detailed methodology for a typical microsomal stability assay.
In Vitro Microsomal Stability Assay Protocol
1. Objective:
To determine the rate of disappearance of a test compound upon incubation with liver microsomes, thereby providing an in vitro measure of its metabolic stability.
2. Materials and Equipment:
-
Test compounds and positive control compounds (e.g., testosterone, verapamil)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well incubation plates and sealing mats
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO, acetonitrile).
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.
-
-
Sample Processing:
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
-
Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint (μL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).[5]
Visualizing Metabolic Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathway of aromatic compounds and the experimental workflow of a microsomal stability assay.
Caption: CYP450-mediated metabolism of aromatic compounds and the blocking effect of trifluoromethoxylation.
Caption: Experimental workflow for an in vitro microsomal stability assay.
Conclusion
The strategic incorporation of a trifluoromethoxy group is a powerful tool for enhancing the metabolic stability of drug candidates. By blocking common sites of metabolism, particularly O-demethylation, trifluoromethoxylation can lead to a longer half-life and lower intrinsic clearance, contributing to a more favorable pharmacokinetic profile. The in vitro microsomal stability assay provides a robust and reliable method for assessing these improvements early in the drug discovery process. This guide provides researchers with the foundational knowledge and experimental framework to effectively evaluate and leverage the benefits of trifluoromethoxylation in their drug development programs.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Head-to-Head Comparison of 2-Hydroxy-5-(trifluoromethoxy)benzoic Acid and Its Non-Fluorinated Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 2-hydroxy-5-(trifluoromethoxy)benzoic acid and its non-fluorinated analogs, salicylic acid (2-hydroxybenzoic acid) and 2-hydroxy-5-methoxybenzoic acid. The introduction of a trifluoromethoxy group to the salicylic acid scaffold can significantly alter its physicochemical properties and biological activity, offering potential advantages in drug design and development. This document summarizes key quantitative data, presents detailed experimental protocols for relevant assays, and visualizes associated signaling pathways.
Physicochemical Properties
The substitution on the benzene ring at the 5-position influences key physicochemical parameters such as acidity (pKa) and lipophilicity (LogP). These parameters, in turn, affect the pharmacokinetic and pharmacodynamic properties of the compounds.
| Property | This compound | 2-Hydroxy-5-(trifluoromethyl)benzoic acid (related fluorinated analog) | Salicylic Acid (non-fluorinated analog) | 2-Hydroxy-5-methoxybenzoic Acid (non-fluorinated analog) |
| Molecular Formula | C₈H₅F₃O₄[1] | C₈H₅F₃O₃ | C₇H₆O₃[2] | C₈H₈O₄[3] |
| Molecular Weight | 222.12 g/mol | 206.12 g/mol | 138.12 g/mol [2] | 168.15 g/mol [3] |
| Melting Point (°C) | 130-132 | Not available | 158-161[4] | 141-143[3] |
| pKa | Not available | 2.55 (Predicted)[5] | ~2.97[2] | Not available |
| LogP | Not available | 3.89[6] | ~2.3[7] | Not available |
| Appearance | Not available | White crystalline solid[6] | Colorless to white crystalline powder[8] | Powder[3] |
| Solubility in water | Not available | Not available | Poorly soluble (2 g/L at 20 °C)[4] | Not available |
Biological Activity
The primary biological activities of salicylic acid and its derivatives include anti-inflammatory, antimicrobial, and cytotoxic effects. The introduction of fluorine-containing substituents is a common strategy in medicinal chemistry to enhance potency, metabolic stability, and cell permeability.
Anti-inflammatory Activity
| Compound | Target/Assay | IC₅₀ | Reference |
| This compound | COX-2 Inhibition | Data not available | |
| Salicylic Acid | COX-2 Inhibition | Weak inhibitor | [9] |
| 2-Hydroxy-5-methoxybenzoic acid | Anti-inflammatory | Reduces inflammatory cytokines | [10] |
dot
Caption: Simplified NF-κB and COX-2 signaling pathway.
Antimicrobial Activity
Salicylic acid exhibits bacteriostatic properties, inhibiting the growth of bacteria. While comprehensive studies on the antimicrobial effects of this compound are lacking, the lipophilicity imparted by the trifluoromethoxy group could potentially enhance its ability to penetrate bacterial cell membranes.
| Compound | Organism | MIC (Minimum Inhibitory Concentration) | Reference |
| This compound | E. coli | Data not available | |
| This compound | S. aureus | Data not available | |
| Salicylic Acid | E. coli | 250-500 µg/mL | [11] |
| Salicylic Acid | S. aureus | 500 µg/mL | [11] |
| 2-Hydroxy-5-methoxybenzoic acid | Various bacteria | Data not available |
Cytotoxicity
The cytotoxic effects of salicylic acid have been investigated against various cancer cell lines. The introduction of a trifluoromethoxy group could modulate this activity, but specific data for this compound is not currently available.
| Compound | Cell Line | IC₅₀ | Reference |
| This compound | Various cancer cell lines | Data not available | |
| Salicylic Acid | A549 (Lung adenocarcinoma) | 6.0 mM | [12] |
| Salicylic Acid | 3215 LS (Normal fibroblasts) | 1.14 mM | [13] |
| Salicylic Acid | CaCo-2 (Colorectal adenocarcinoma) | ~5-7 mM | [13] |
| 2-Hydroxy-5-methoxybenzoic acid | Various cancer cell lines | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays relevant to the evaluation of the compounds discussed.
Synthesis of 2-Hydroxy-5-(trifluoromethyl)benzoic Acid (A related fluorinated analog)
This protocol describes a general method for the Pd(II)-catalyzed hydroxylation of 3-(trifluoromethyl)benzoic acid, which can be adapted for the synthesis of related compounds.
dot
Caption: General synthesis workflow.
Procedure:
-
To a 50 mL high-pressure reactor equipped with a magnetic stir bar, add Pd(OAc)₂ (11.2 mg, 0.05 mmol), 3-(trifluoromethyl)benzoic acid (0.5 mmol), benzoquinone (54.0 mg, 0.5 mmol), KOAc (98.0 mg, 1 mmol), and N,N-dimethylacetamide (1.5 mL).[5]
-
Fill the reaction vessel with O₂ to 20 atm, then evacuate and refill with O₂ to 5 atm (repeat twice).[5]
-
Stir the reaction mixture at 115 °C for 15 hours.[5]
-
Cool the reaction to room temperature.[5]
-
Purify the crude product using standard chromatographic techniques.[5]
Determination of pKa by Potentiometric Titration
dot
Caption: pKa determination workflow.
Procedure:
-
Calibrate a pH meter using standard buffer solutions.
-
Dissolve a known amount of the benzoic acid derivative in a suitable solvent (e.g., a mixture of water and an organic solvent like acetonitrile).
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small increments.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is equal to the pH at the half-equivalence point.
Determination of LogP by Shake-Flask Method
dot
Caption: LogP determination workflow.
Procedure:
-
Prepare two phases: n-octanol saturated with water and water saturated with n-octanol.
-
Dissolve a known amount of the compound in one of the phases.
-
Add a known volume of the second phase.
-
Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.
Conclusion
The incorporation of a trifluoromethoxy group at the 5-position of the salicylic acid scaffold is a promising strategy for modulating its physicochemical and biological properties. While direct comparative data for this compound is limited, the analysis of its non-fluorinated analogs and the closely related 2-hydroxy-5-(trifluoromethyl)benzoic acid suggests potential for enhanced lipophilicity and metabolic stability, which could translate to improved biological activity. Further experimental investigation is warranted to fully elucidate the therapeutic potential of this fluorinated derivative.
References
- 1. aobchem.com [aobchem.com]
- 2. Salicylic Acid: Structure, Properties & Key Uses Explained [vedantu.com]
- 3. 2-Hydroxy-5-methoxybenzoic acid 98 2612-02-4 [sigmaaldrich.com]
- 4. Salicylic acid | 69-72-7 [chemicalbook.com]
- 5. 2-Hydroxy-5-Trifluoromethyl Benzoic Acid CAS#: 79427-88-6 [m.chemicalbook.com]
- 6. 2-hydroxy-5-(trifluoromethyl)benzoic Acid (79427-88-6) for sale [vulcanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Salicylic acid - Wikipedia [en.wikipedia.org]
- 9. publisher.medfak.ni.ac.rs [publisher.medfak.ni.ac.rs]
- 10. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial Activity of Some Flavonoids and Organic Acids Widely Distributed in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Cytotoxic Activity of Salicylic Acid-Containing Drug Models with Ionic and Covalent Binding - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-hydroxy-5-(trifluoromethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hypothetical, yet representative, analytical methods for the quantification of 2-hydroxy-5-(trifluoromethoxy)benzoic acid in biological matrices. It focuses on the critical process of cross-validation to ensure data comparability and reliability, a cornerstone of robust drug development programs. The methodologies and performance data presented are based on established analytical techniques for structurally similar benzoic acid derivatives and general principles of bioanalytical method validation and cross-validation.
Introduction to Analytical Method Cross-Validation
Cross-validation is the process of comparing two distinct, validated bioanalytical methods to determine if they provide equivalent quantitative results for a given analyte in a specific biological matrix. This is crucial when:
-
Data from different analytical methods are combined or compared within a study or across different studies.
-
A bioanalytical method is transferred between laboratories.
-
An existing method is updated or replaced with a new one.
The primary objective is to identify and understand any systematic bias between the methods, ensuring the integrity and consistency of pharmacokinetic and other drug development data.
Analytical Methods for this compound
Two common and powerful analytical techniques for the quantification of small molecules like this compound in biological samples are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Method A: HPLC-UV
A robust and widely accessible method suitable for relatively high concentration samples.
Method B: LC-MS/MS
A highly sensitive and selective method, ideal for low concentration samples and complex biological matrices.
Data Presentation: A Comparative Summary
The following table summarizes the expected quantitative performance parameters for the two analytical methods. These values are derived from typical performance characteristics of validated assays for similar benzoic acid derivatives.
| Parameter | Method A: HPLC-UV | Method B: LC-MS/MS |
| Linearity Range | 0.5 - 100 µg/mL | 0.005 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.15 µg/mL | ~0.002 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.005 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 5% | < 10% |
| Sample Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies for both the analytical methods and the cross-validation process are provided below.
Method A: HPLC-UV Protocol
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 20 µL.
Method B: LC-MS/MS Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add an internal standard (ideally a stable isotope-labeled version of the analyte).
-
Add 50 µL of 0.1 M HCl to acidify the sample.
-
Add 600 µL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50% acetonitrile in water.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI in negative ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard would be determined during method development.
Cross-Validation Protocol
The cross-validation will be performed by analyzing quality control (QC) samples and incurred samples (IS) using both Method A and Method B.
1. Sample Selection
-
QC Samples: Prepare QC samples in the appropriate biological matrix at low, medium, and high concentrations. A minimum of three replicates at each level should be analyzed.
-
Incurred Samples: Select a minimum of 30 incurred samples from a study, ensuring the concentrations span the analytical range.
2. Acceptance Criteria
-
QC Samples: The mean concentration of the QC samples analyzed by one method should be within ±15% of the mean concentration determined by the other method.
-
Incurred Samples: The percentage difference between the values obtained from the two methods for each incurred sample should be within ±20% for at least 67% of the samples. The percentage difference is calculated as: (ValueMethod A - ValueMethod B) / mean(ValueMethod A, ValueMethod B) * 100%
Visualizations
Experimental Workflows
Caption: Sample preparation workflows for HPLC-UV and LC-MS/MS methods.
Cross-Validation Logical Flow
Caption: Logical workflow for the cross-validation of two analytical methods.
Evaluating the Selectivity of 2-Hydroxy-5-(trifluoromethoxy)benzoic Acid-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of highly selective inhibitors is a cornerstone of modern drug discovery. The ability of a compound to preferentially bind to its intended target over other structurally related proteins is critical for minimizing off-target effects and ensuring a favorable therapeutic window. This guide provides a framework for evaluating the selectivity of a promising class of molecules: 2-hydroxybenzoic acid-based inhibitors. While specific selectivity data for 2-hydroxy-5-(trifluoromethoxy)benzoic acid is not yet broadly published, we will use a well-characterized derivative, a selective SIRT5 inhibitor, as a case study to illustrate the principles and methodologies for assessing inhibitor selectivity.
The Importance of Selectivity in Drug Development
A lack of inhibitor selectivity can lead to a host of undesirable outcomes, including toxicity and reduced efficacy.[1] Therefore, rigorous evaluation of a compound's selectivity profile across a relevant panel of targets is a mandatory step in the drug development pipeline. This process not only helps in identifying the most promising lead candidates but also provides valuable insights into potential mechanisms of toxicity.
Case Study: A 2-Hydroxybenzoic Acid Derivative as a Selective SIRT5 Inhibitor
Recent research has identified derivatives of 2-hydroxybenzoic acid as potent and selective inhibitors of Sirtuin 5 (SIRT5), a NAD+-dependent protein deacylase.[2][3] SIRT5 is implicated in various metabolic pathways and is considered a potential therapeutic target for diseases such as cancer.[2][3] The study highlights a compound, referred to as compound 11 , which demonstrates significant selectivity for SIRT5 over other sirtuin isoforms (SIRT1, 2, and 3).[2]
Data Presentation: Quantitative Selectivity of a SIRT5 Inhibitor
The selectivity of compound 11 was quantified by determining its half-maximal inhibitory concentration (IC50) against a panel of sirtuin enzymes. The results are summarized in the table below.
| Enzyme | IC50 (µM) |
| SIRT5 | 26.4 ± 0.8 |
| SIRT1 | > 400 |
| SIRT2 | > 400 |
| SIRT3 | > 400 |
| Data sourced from a study on 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors.[2] |
As the data indicates, compound 11 is significantly more potent against SIRT5 compared to the other tested sirtuins, showcasing its high selectivity.
Experimental Protocols for Evaluating Inhibitor Selectivity
The determination of inhibitor selectivity relies on robust and well-validated experimental assays. The two primary methods used in the case study of the SIRT5 inhibitor are the thermal shift assay and an enzyme inhibition assay.
Thermal Shift Assay (TSA)
Principle: This assay measures the change in the thermal stability of a target protein upon ligand binding. A selective inhibitor will increase the melting temperature (Tm) of its target protein in a concentration-dependent manner.[2]
Detailed Methodology:
-
Protein and Compound Preparation: Recombinantly express and purify the target protein (e.g., SIRT5). Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well PCR plate, mix the purified protein with a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange) and varying concentrations of the inhibitor. Include appropriate controls (protein with dye and solvent, protein with dye and a known binder, and dye only).
-
Thermal Denaturation: Subject the plate to a temperature gradient using a real-time PCR instrument. The temperature is gradually increased, and the fluorescence is monitored.
-
Data Analysis: As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. The change in Tm (ΔTm) in the presence of the inhibitor is a measure of binding affinity.
Enzyme Inhibition Assay
Principle: This assay directly measures the effect of the inhibitor on the catalytic activity of the enzyme.[4][5] For SIRT5, a trypsin-coupled fluorescence assay can be used.[2]
Detailed Methodology:
-
Reagents:
-
Purified SIRT5 enzyme.
-
Substrate peptide with a fluorescent reporter group.
-
NAD+ (cofactor for sirtuins).
-
Inhibitor compound at various concentrations.
-
Trypsin.
-
Assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, pre-incubate the SIRT5 enzyme with varying concentrations of the inhibitor for a defined period.
-
Initiate the enzymatic reaction by adding the substrate peptide and NAD+.
-
Allow the deacetylation reaction to proceed for a specific time at an optimal temperature.
-
Stop the reaction and add trypsin. Trypsin will cleave the deacetylated peptide, leading to a change in fluorescence.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[6]
-
Mandatory Visualizations
To aid in the understanding of the biological context and experimental design, the following diagrams are provided.
Caption: SIRT5 signaling pathway and the point of inhibition.
Caption: Workflow for evaluating inhibitor selectivity.
Alternative Selective Inhibitors and Comparative Analysis
While 2-hydroxybenzoic acid derivatives represent a novel scaffold for SIRT5 inhibition, other classes of selective inhibitors have also been reported. A comprehensive evaluation should include a comparison with these existing compounds. This allows for a better understanding of the relative advantages and disadvantages of the new inhibitor series in terms of potency, selectivity, and other drug-like properties. When available, data for these alternative inhibitors should be compiled in a similar tabular format for direct comparison.
Conclusion and Future Directions
The evaluation of inhibitor selectivity is a multifaceted process that requires a combination of biochemical and biophysical assays. The case study of the 2-hydroxybenzoic acid-based SIRT5 inhibitor demonstrates a clear path for assessing the selectivity of this class of compounds. For researchers working with this compound or its derivatives, the experimental protocols and workflow outlined in this guide provide a robust framework for characterizing their inhibitors. Future studies should focus on profiling these compounds against broader panels of enzymes to fully elucidate their selectivity and potential for therapeutic development. This systematic approach will be instrumental in advancing the most promising candidates toward clinical investigation.
References
- 1. How to Use Inhibitors [sigmaaldrich.com]
- 2. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. superchemistryclasses.com [superchemistryclasses.com]
Safety Operating Guide
Proper Disposal of 2-hydroxy-5-(trifluoromethoxy)benzoic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of 2-hydroxy-5-(trifluoromethoxy)benzoic acid is imperative for ensuring laboratory safety and environmental protection. As a halogenated aromatic carboxylic acid, this compound requires specific handling and disposal procedures. This guide provides a comprehensive, step-by-step protocol for its proper disposal, intended for researchers, scientists, and professionals in drug development.
Hazard Profile and Safety Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as a skin, eye, and respiratory irritant[1][2]. Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation[1][2]. |
| Eye Irritation | Causes serious eye irritation[1][2]. |
| Respiratory Irritation | May cause respiratory irritation[1][2]. |
Personal Protective Equipment (PPE)
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene)[3][4]. |
| Eye Protection | Safety goggles and a face shield[2][3][4]. |
| Body Protection | Laboratory coat[3][4]. |
| Respiratory Protection | A NIOSH-approved respirator should be used if there is a risk of generating dust or aerosols[4]. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Due to its chemical nature as a trifluoromethyl-containing compound, it should be treated as hazardous waste[5].
1. Waste Segregation and Collection
Proper segregation of chemical waste is a fundamental principle of laboratory safety. Waste containing this compound must be collected in a dedicated and correctly labeled "Halogenated Organic Waste" container[6]. This is critical as halogenated compounds often necessitate specific disposal methods, such as high-temperature incineration[6].
-
Solid Waste: Collect in a designated solid waste container clearly labeled "Halogenated Organic Waste" and list the chemical name.
-
Liquid Waste (Solutions): Collect in a designated liquid waste container. Keep aqueous and organic solvent waste streams separate[4]. The container should be clearly labeled with "Halogenated Organic Waste" and the names of all constituents.
2. Neutralization (for Aqueous Solutions - Use with Caution)
For small quantities of purely acidic aqueous solutions of this compound that do not contain other hazardous materials, neutralization may be a preliminary step. However, given the trifluoromethoxy group, it is generally recommended to dispose of it as halogenated waste without neutralization. If neutralization is deemed necessary by institutional protocols:
-
Dilution: Work in a fume hood. Slowly add the acidic solution to a large volume of cold water (a 1:10 ratio of acid to water is a common guideline) to dissipate heat. Never add water to acid [3].
-
Neutralization: While stirring continuously, slowly add a weak base, such as sodium bicarbonate or a 5-10% solution of sodium carbonate, to the diluted acid[3][7]. Be mindful of potential off-gassing (carbon dioxide) and heat generation[3].
-
pH Check: Monitor the pH of the solution and aim for a neutral range of 6.0-8.0, as per local wastewater regulations[3].
-
Final Disposal of Neutralized Solution: The neutralized solution should still be collected in a labeled hazardous waste container for pickup by a certified disposal service, as it contains the trifluoromethoxy moiety[5].
3. Container Management and Storage
-
Container Integrity: Use only approved, leak-proof, and corrosion-resistant containers[7][8]. Do not fill containers beyond 90% of their capacity[8].
-
Labeling: All waste containers must be accurately labeled with their contents[5][8].
-
Storage: Store sealed waste containers in a cool, dry, and well-ventilated designated hazardous waste storage area, away from incompatible materials[4][5][7].
4. Professional Disposal
Arrange for the collection of the hazardous waste by a licensed and certified waste management company[4][5]. Adhere to your institution's specific guidelines and timelines for hazardous waste disposal.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical.
-
Small Spills:
-
Alert personnel in the immediate area[5].
-
Ensure the area is well-ventilated, preferably within a chemical fume hood[5].
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth[5].
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal[5].
-
Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste[5].
-
-
Large Spills:
References
Essential Safety and Operational Guidance for Handling 2-hydroxy-5-(trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-hydroxy-5-(trifluoromethoxy)benzoic acid. The following procedural guidance is based on available safety data sheets for this compound and structurally related chemicals.
Hazard Summary
This compound is classified as a hazardous chemical. All personnel must be fully aware of its potential health effects prior to handling.
Primary Hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
The toxicological properties of this compound have not been fully investigated.[1] Therefore, it should be handled with the utmost care, assuming it may have other potential health effects.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. Engineering controls, such as the use of a chemical fume hood, should always be the primary method of exposure control.
| Protection Type | Equipment | Specification & Rationale |
| Eye/Face Protection | Safety Goggles / Face Shield | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary for splash hazards. |
| Skin Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[1] While specific breakthrough times for this compound are not available, nitrile or neoprene gloves are generally recommended for handling organic acids. Always inspect gloves for degradation or punctures before and during use. |
| Lab Coat / Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1] A flame-resistant lab coat is recommended. | |
| Respiratory Protection | NIOSH-Approved Respirator | A NIOSH/MSHA approved respirator is required if engineering controls are insufficient, exposure limits are exceeded, or if dust is generated.[4] For nuisance exposures, a particle respirator (e.g., N95) may be suitable. For higher-level protection, a respirator with organic vapor/acid gas cartridges is recommended.[5] |
Note on Quantitative Data: No specific Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have been established for this compound.[6] In the absence of this data, a conservative approach to minimizing all routes of exposure is crucial.
Operational Plan: Safe Handling Workflow
Adherence to a standardized workflow is critical for minimizing risks.
-
Preparation:
-
Handling:
-
Don all required PPE as outlined in the table above.
-
Handle the compound exclusively within a chemical fume hood to control exposure.
-
Avoid the creation of dust. Use techniques such as gentle scooping or weighing on anti-static paper to minimize airborne particles.
-
If creating a solution, slowly add the solid to the solvent to prevent splashing.
-
Keep containers tightly closed when not in use.[1]
-
-
Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent and decontaminating solution.
-
Properly remove and dispose of contaminated PPE.
-
Wash hands and any exposed skin thoroughly with soap and water.[1]
-
Disposal Plan
Proper disposal of chemical waste is imperative to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed hazardous waste container.
-
Disposal Method: Disposal must be entrusted to a licensed waste disposal company.[4] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Environmental Precautions: Do not allow the chemical to enter drains or waterways.[1][4]
Visual Safety Workflows
The following diagrams illustrate the logical workflows for PPE selection and emergency response.
Caption: PPE Selection Workflow.
Caption: Emergency Response Workflow.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. fishersci.com [fishersci.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
